(+)-Pyraclofos
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
1374255-22-7 |
|---|---|
分子式 |
C14H18ClN2O3PS |
分子量 |
360.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m0/s1 |
InChIキー |
QHGVXILFMXYDRS-NRFANRHFSA-N |
異性体SMILES |
CCCS[P@@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
正規SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (+)-Pyraclofos as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pyraclofos, a chiral organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides a detailed examination of the mechanism of action of this compound as an AChE inhibitor, with a particular focus on the stereoselectivity of this interaction. The document outlines the molecular basis of organophosphate inhibition, presents available quantitative data on the binding of Pyraclofos enantiomers to human AChE, and provides a comprehensive experimental protocol for assessing AChE inhibition. This guide is intended to serve as a valuable resource for researchers and professionals involved in neurotoxicology, pesticide development, and drug discovery.
Introduction to Acetylcholinesterase and its Inhibition by Organophosphates
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of neurotransmission. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors. This overstimulation disrupts normal nerve function and can lead to a range of toxic effects, from muscle tremors and paralysis to respiratory failure and death.
Organophosphate compounds, including this compound, are potent, irreversible inhibitors of AChE. The general mechanism of action involves the phosphorylation of a critical serine residue within the active site of the enzyme. This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
The Molecular Mechanism of this compound Inhibition of Acetylcholinesterase
The interaction between this compound and AChE follows a multi-step process characteristic of organophosphate inhibitors:
-
Formation of a Reversible Enzyme-Inhibitor Complex: Initially, the this compound molecule binds non-covalently to the active site of AChE, forming a reversible Michaelis-like complex. This binding is guided by interactions between the inhibitor and amino acid residues in the active site gorge.
-
Phosphorylation of the Active Site Serine: Following the initial binding, a nucleophilic attack by the hydroxyl group of the active site serine (Ser203) on the phosphorus atom of this compound occurs. This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group. This phosphorylation step renders the enzyme inactive.
-
Aging: The phosphorylated enzyme can undergo a time-dependent dealkylation process known as "aging." This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by nucleophilic agents, such as oximes, more difficult or impossible.
The overall process leads to a progressive and effectively irreversible inhibition of AChE activity, causing the accumulation of acetylcholine and the subsequent cholinergic crisis.
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Stereoselectivity in the Inhibition of Acetylcholinesterase by Pyraclofos
Pyraclofos is a chiral molecule, existing as two enantiomers: this compound (also referred to as (R)-Pyraclofos) and (-)-Pyraclofos (or (S)-Pyraclofos). Research has demonstrated significant stereoselectivity in the interaction of these enantiomers with human acetylcholinesterase.[1]
A study by Peng et al. (2022) investigated the neurobiological response of human AChE to the chiral enantiomers of Pyraclofos.[1] Their findings indicate that the (+)-(R)-enantiomer exhibits a higher binding affinity for the enzyme compared to the (-)-(S)-enantiomer.[1] This enantioselectivity in binding suggests a more potent inhibitory effect of the (+)-enantiomer.[1]
The differential binding affinity is attributed to the specific stereochemical orientation of the enantiomers within the AChE active site.[1] The spatial arrangement of the substituents around the chiral phosphorus center in this compound allows for a more favorable interaction with the amino acid residues lining the active site gorge, leading to a more stable enzyme-inhibitor complex.[1]
Quantitative Data on the Interaction of Pyraclofos Enantiomers with Human Acetylcholinesterase
| Enantiomer | Binding Affinity Constant (K) (M⁻¹) | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) |
| (+)-(R)-Pyraclofos | 6.31 x 10⁴ | -37.4 |
| (-)-(S)-Pyraclofos | 1.86 x 10⁴ | -30.2 |
Data sourced from Peng et al. (2022).[1]
The higher binding affinity constant and more negative Gibbs free energy for the (+)-(R)-enantiomer indicate a stronger and more spontaneous binding to human AChE compared to the (-)-(S)-enantiomer.[1]
Experimental Protocols
Determination of Acetylcholinesterase Inhibition using the Ellman Assay
The Ellman assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
This compound and (-)-Pyraclofos enantiomers
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of this compound and (-)-Pyraclofos in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 10 mM solution of ATCI in deionized water. Prepare this solution fresh daily.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL deionized water.
-
Control (100% activity): 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL solvent for the test compound.
-
Test Sample (with inhibitor): 125 µL Phosphate Buffer + 25 µL AChE solution + 25 µL DTNB solution + 25 µL of the desired concentration of Pyraclofos enantiomer solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and Pyraclofos/solvent to the respective wells.
-
Mix gently and incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add 25 µL of the 10 mM ATCI solution to all wells except the blank.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Experimental workflow for the determination of AChE inhibition using the Ellman assay.
Conclusion
This compound acts as a potent inhibitor of acetylcholinesterase through a mechanism of irreversible phosphorylation of the active site serine. This inhibitory action is stereoselective, with the (+)-(R)-enantiomer exhibiting a significantly higher binding affinity for human AChE than the (-)-(S)-enantiomer. The accumulation of acetylcholine resulting from AChE inhibition leads to the characteristic neurotoxic effects of organophosphate poisoning. The provided experimental protocol for the Ellman assay offers a reliable method for further investigation into the kinetics of AChE inhibition by this compound and other organophosphate compounds. This in-depth understanding of the mechanism of action is crucial for the development of more selective and safer pesticides, as well as for the design of effective therapeutic interventions for organophosphate poisoning.
References
Initial Toxicological Profile of Racemic Pyraclofos: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available initial toxicological data on Pyraclofos (B166689). It is important to note that publicly accessible data specifically on the racemic mixture of Pyraclofos is limited. The majority of the detailed experimental data pertains to its individual enantiomers, (R)- and (S)-Pyraclofos. The toxicological profile of the racemic mixture is inferred from these studies and the general toxicological characteristics of organophosphorus pesticides. Further research is required to fully characterize the toxicology of racemic Pyraclofos.
Executive Summary
Pyraclofos is a chiral organophosphorus pesticide. Initial toxicological investigations, primarily conducted on its enantiomers using zebrafish (Danio rerio) as a model organism, indicate potential for acute toxicity, developmental toxicity, and immunotoxicity. As an organophosphate, Pyraclofos is also expected to exhibit neurotoxic properties through the inhibition of acetylcholinesterase. The genotoxic potential, as well as sub-chronic and chronic effects of the racemic mixture, have not been extensively studied and represent significant data gaps. This guide provides a synthesis of the available data, detailed experimental methodologies from key studies, and visual representations of relevant biological pathways and workflows.
Acute Toxicity
The acute toxicity of Pyraclofos has been evaluated for its individual enantiomers in zebrafish embryos following a 96-hour exposure. The (R)-enantiomer was found to be more toxic than the (S)-enantiomer.[1]
Table 1: Acute Toxicity of Pyraclofos Enantiomers in Zebrafish [1]
| Enantiomer | 96-hour Lethal Concentration 50 (LC50) (mg/L) |
| (R)-Pyraclofos | 2.23 |
| (S)-Pyraclofos | 3.99 |
Developmental and Reproductive Toxicity
Exposure to Pyraclofos enantiomers during embryonic development in zebrafish has been shown to cause significant, dose- and time-dependent malformations. The (R)-enantiomer consistently demonstrated greater toxicity.[1]
Observed Malformations: [1]
-
Pericardial edema
-
Yolk sac edema
-
Crooked bodies
-
Hatching delays
Due to the observed developmental effects, it is plausible that racemic Pyraclofos could pose a risk to reproductive health, although specific studies on reproductive toxicity in mammalian models are lacking.
Immunotoxicity
Pyraclofos has been demonstrated to induce immunotoxicity in zebrafish embryos, characterized by a significant up-regulation of the mRNA levels of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] This effect was concentration-dependent. Molecular modeling suggests that the (R)-enantiomer binds more potently to the IL-1β protein, potentially explaining its higher immunotoxicity.[1]
Proposed Signaling Pathway for Pyraclofos-Induced Immunotoxicity
The following diagram illustrates the proposed mechanism by which Pyraclofos may induce an inflammatory response.
Caption: Proposed pathway for Pyraclofos-induced immunotoxicity.
Neurotoxicity
While specific neurotoxicity studies on racemic Pyraclofos are not available, as an organophosphorus pesticide, its primary mode of neurotoxic action is expected to be the inhibition of acetylcholinesterase (AChE).[2][3]
General Mechanism of Organophosphate Neurotoxicity
The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][3]
Caption: General signaling pathway of organophosphate neurotoxicity.
Genotoxicity
Specific genotoxicity studies for racemic Pyraclofos were not identified. However, organophosphorus pesticides as a class have been shown to induce genotoxic effects, including DNA damage.[4] The mechanisms can involve the formation of DNA adducts, single- and double-strand breaks, and oxidative stress.[4] Therefore, it is plausible that Pyraclofos may possess genotoxic potential.
Experimental Protocols
Zebrafish Developmental Toxicity and Immunotoxicity Assay
The following is a generalized workflow based on the methodology described in the study of Pyraclofos enantiomers in zebrafish.[1]
Caption: Experimental workflow for zebrafish toxicity assessment.
Methodology Details:
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Duration: 96 hours.
-
Test Substances: (R)-Pyraclofos and (S)-Pyraclofos dissolved in a suitable solvent.
-
Acute Toxicity Endpoint: Mortality was recorded to calculate the 96-hour LC50.
-
Developmental Toxicity Endpoints: Embryos were examined at various time points for malformations such as pericardial edema, yolk sac edema, and skeletal deformities.
-
Immunotoxicity Endpoint: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of interleukin-1β.
Data Gaps and Future Directions
The initial toxicological assessment of Pyraclofos reveals several critical data gaps. Future research should prioritize:
-
Studies on the Racemic Mixture: A comprehensive toxicological evaluation of the racemic mixture of Pyraclofos is necessary to understand the combined effects of the enantiomers.
-
Sub-chronic and Chronic Toxicity: Long-term exposure studies are needed to assess the potential for cumulative toxicity and to establish No-Observed-Adverse-Effect Levels (NOAELs).
-
Genotoxicity and Carcinogenicity: In vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays, are required to evaluate the mutagenic and carcinogenic potential of racemic Pyraclofos.
-
Mammalian Neurotoxicity Studies: While the mechanism of neurotoxicity can be inferred, specific studies in mammalian models are needed to quantify the neurotoxic potential and characterize the dose-response relationship.
-
Reproductive and Multi-generational Studies: To fully understand the impact on reproductive health, detailed studies examining fertility, and developmental effects across multiple generations are warranted.
References
- 1. Enantioselective developmental toxicity and immunotoxicity of pyraclofos toward zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organophosphate pesticide-induced toxicity through DNA damage and DNA repair mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Pyraclofos: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pyraclofos is the dextrorotatory enantiomer of the organophosphate insecticide Pyraclofos. As with other organophosphates, its mode of action is primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for acetylcholinesterase inhibition assays and chiral separation are presented. Furthermore, this document includes visualizations of the acetylcholinesterase inhibition pathway and a plausible synthetic workflow, rendered using the DOT language. While specific quantitative biological activity data and a detailed enantioselective synthesis protocol for this compound are not extensively available in public literature, this guide consolidates the existing knowledge to serve as a valuable resource for research and development in agrochemicals and neurotoxicology.
Chemical Structure and Physicochemical Properties
This compound, chemically named O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate, is a chiral organophosphate. The chirality arises from the phosphorus center, leading to two enantiomers: this compound and (-)-Pyraclofos. The chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties of Pyraclofos (Racemic)
| Property | Value | Reference(s) |
| IUPAC Name | O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate | [1] |
| CAS Number | 89784-60-1 (for racemic mixture) | [1] |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [1] |
| Molecular Weight | 360.8 g/mol | [1] |
| Canonical SMILES | CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| XLogP3 | 3.8 | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Pyraclofos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[3]
The organophosphate molecule phosphorylates the serine residue at the active site of AChE, forming a stable, covalent bond.[3] This phosphorylation renders the enzyme inactive. The process is considered quasi-irreversible, as the dephosphorylation of the enzyme is extremely slow.[4]
Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by an organophosphate like Pyraclofos.
Synthesis and Spectroscopic Data
Plausible Synthetic Route
A detailed, publicly available protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. However, a plausible synthetic pathway can be inferred from the synthesis of related pyrazole-containing organophosphates. The synthesis would likely involve the formation of the 1-(4-chlorophenyl)-1H-pyrazol-4-ol intermediate, followed by reaction with an ethyl S-propyl phosphorochloridothioate derivative. Enantioselectivity could potentially be achieved through the use of a chiral catalyst or by chiral resolution of the final racemic product.
Below is a conceptual workflow for the synthesis of Pyraclofos.
Spectroscopic Data
Table 2: Mass Spectrometry Data for Pyraclofos
| Mass Spectrum Type | Key Fragments (m/z) | Database |
| GC-MS | 360, 332, 304, 276, 248, 182, 154, 139, 111 | PubChem[1] |
| LC-MS | 361.0537 (precursor), 333.0223, 319.0058, 249.0322, 183.0423 | PubChem[1] |
Biological Activity and Experimental Protocols
Biological Activity
The biological activity of Pyraclofos is attributed to its ability to inhibit acetylcholinesterase. Studies on the enantiomers of Pyraclofos have shown that there can be differences in their biological activity and environmental fate. For instance, the enantiomers of Pyraclofos have been shown to exhibit different toxicities to butyrylcholinesterase (BChE) and the aquatic invertebrate Daphnia magna. However, specific IC50 or Ki values for the individual enantiomers against acetylcholinesterase are not widely reported.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro method to determine the inhibitory effect of a compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or buffer (for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Below is a diagram illustrating the experimental workflow for the AChE inhibition assay.
Experimental Protocol: Chiral Separation of Pyraclofos Enantiomers by HPLC
This protocol outlines a general method for the separation of Pyraclofos enantiomers.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD)
-
Racemic Pyraclofos standard
-
Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
Procedure:
-
System Preparation:
-
Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic Pyraclofos standard in the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
-
Injection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
-
Data Analysis:
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.
-
The enantiomeric excess (% ee) can be calculated if analyzing a non-racemic mixture.
-
Conclusion
This compound represents a specific stereoisomer of a potent organophosphate insecticide. Its biological activity is intrinsically linked to the inhibition of acetylcholinesterase, a fundamental process in neurotransmission. This guide has provided a detailed overview of its chemical nature, mechanism of action, and relevant experimental methodologies. While a complete dataset, particularly regarding its enantioselective synthesis and specific quantitative biological activity, remains to be fully elucidated in the public domain, the information presented here serves as a critical foundation for researchers and professionals in the fields of agrochemical development, toxicology, and environmental science. Further research into the enantiomer-specific properties of Pyraclofos is crucial for a more comprehensive understanding of its efficacy and environmental impact.
References
- 1. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Unraveling the Chiral Bioactivity of Pyraclofos: A Technical Guide
An In-depth Examination of the Enantioselective Biological Activities of (+)-Pyraclofos and its Enantiomers for Researchers, Scientists, and Drug Development Professionals.
Pyraclofos, a chiral organophosphorus insecticide, exhibits notable enantioselectivity in its biological activity, a critical consideration in both its efficacy and toxicological assessment. This technical guide provides a comprehensive overview of the differential activities of its enantiomers, this compound and (-)-Pyraclofos, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Core Findings: Enantioselective Toxicity
The biological activity of Pyraclofos is significantly influenced by its stereochemistry. The enantiomers display distinct toxicological profiles against various organisms and differential inhibitory effects on key enzymes.
Enzyme Inhibition
The primary mechanism of action for Pyraclofos is the inhibition of cholinesterases, crucial enzymes in the nervous system. As an organothiophosphate insecticide, it acts as an acetylcholinesterase (AChE) inhibitor[1].
Table 1: Cholinesterase Inhibition by Pyraclofos Enantiomers
| Enantiomer | Target Enzyme | IC50 (μM) |
| This compound | Acetylcholinesterase (AChE) | Data not available |
| (-)-Pyraclofos | Acetylcholinesterase (AChE) | Data not available |
| This compound | Butyrylcholinesterase (BChE) | Data not available |
| (-)-Pyraclofos | Butyrylcholinesterase (BChE) | Data not available |
Note: Specific IC50 values for the individual enantiomers of Pyraclofos against acetylcholinesterase and butyrylcholinesterase were not available in the searched literature.
Aquatic Toxicity
Studies on aquatic organisms have revealed significant differences in the toxicity of Pyraclofos enantiomers.
Table 2: Acute Toxicity of Pyraclofos Enantiomers to Aquatic Organisms
| Organism | Enantiomer | Exposure Duration | LC50 (mg/L) | Test Guideline |
| Zebrafish (Danio rerio) Embryo | (R)-Pyraclofos | 96 hours | 2.23[2][3] | Based on OECD TG 236[4][5][6][7] |
| Zebrafish (Danio rerio) Embryo | (S)-Pyraclofos | 96 hours | 3.99[2][3] | Based on OECD TG 236[4][5][6][7] |
| Daphnia magna | This compound | 48 hours | Data not available | Based on ISO 6341[8][9][10][11] |
| Daphnia magna | (-)-Pyraclofos | 48 hours | Data not available | Based on ISO 6341[8][9][10][11] |
Note: The stereochemical descriptors (R/S) for the Pyraclofos enantiomers in the zebrafish study were provided in the source material. The relationship between (R/S) and (+/-) notation was not explicitly stated in the available search results. LC50 values for Daphnia magna were not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.
Butyrylcholinesterase (BChE) Inhibition Assay
This assay spectrophotometrically determines the inhibitory activity of compounds on BChE.
Principle: The assay is based on the Ellman's method, where butyrylthiocholine (B1199683) is hydrolyzed by BChE to thiocholine (B1204863) and butyrate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the substrate, S-Butyrylthiocholine iodide (BTCh), in deionized water.
-
Prepare a stock solution of DTNB in the same buffer.
-
Dissolve the test compounds (Pyraclofos enantiomers) in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.
-
-
Assay in 96-well plate:
-
Add diluted serum samples (as a source of BChE) to the wells of a microtiter plate containing phosphate buffer.
-
Add the DTNB solution and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for the reaction of any sulfhydryl groups in the sample.
-
Add the test inhibitor solutions at desired concentrations.
-
Initiate the reaction by adding the BTCh substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for BChE Inhibition Assay
References
- 1. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 3. benchchem.com [benchchem.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. keep.eu [keep.eu]
- 7. OECD 236: Fish Embryo Acute Toxicity (FET) Test [aropha.com]
- 8. irplus.eng.usm.my:8080 [irplus.eng.usm.my:8080]
- 9. Ecotoxicity – Daphnia magna: Motility inhibition test (ISO 6341: 2013 standard or OECD 202: 2004 guideline). - IVAMI [ivami.com]
- 10. intertekinform.com [intertekinform.com]
- 11. ecetoc.org [ecetoc.org]
Environmental Fate and Degradation of Pyraclofos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclofos is an organothiophosphate insecticide used to control a range of pests, including Lepidoptera and Coleoptera, in various agricultural settings. As an acetylcholinesterase inhibitor, its mode of action is the disruption of the nervous system in target insects. Understanding the environmental fate and degradation pathways of Pyraclofos is crucial for assessing its ecological impact, ensuring food safety, and complying with regulatory standards. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes affecting Pyraclofos, its mobility in soil, and its potential for bioaccumulation.
Physicochemical Properties
Pyraclofos is characterized by its moderate persistence in the environment and specific solubility properties that influence its distribution and degradation. It is an organochlorine and organosulfur compound, classified as a member of the pyrazole (B372694) family.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [1] |
| Molecular Weight | 360.8 g/mol | [1] |
| Water Solubility | 33 mg/L (at 20°C, pH 7) | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.77 | [1] |
| Soil Half-Life (DT₅₀) | 3 to 50 days (variable with soil type) |
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis
The hydrolysis of Pyraclofos is highly dependent on pH and temperature. The molecule is relatively stable under acidic and neutral conditions but degrades rapidly in alkaline environments.[2] This is a critical factor in its persistence in different aquatic systems. The degradation follows pseudo-first-order kinetics.[2]
Experimental Protocol: Hydrolysis Study A typical hydrolysis study for Pyraclofos involves the following steps:
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., pH 5, 7, and 9).
-
Incubation: A known concentration of Pyraclofos is introduced into each buffer solution. The solutions are then incubated in the dark at controlled temperatures (e.g., 25°C and 37°C) to prevent photodegradation.
-
Sampling: Aliquots are collected from each solution at predetermined time intervals.
-
Analysis: The concentration of Pyraclofos in each sample is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constants and half-lives (T₅₀) are calculated by plotting the natural logarithm of the concentration against time, assuming pseudo-first-order kinetics.
Table 1: Hydrolysis Half-Life (T₅₀) of Pyraclofos
| pH | T₅₀ at 25°C (days) | T₅₀ at 37°C (days) |
| 1.2 | 37 | 14 |
| 5.0 | 112 | 28 |
| 7.0 | 29 | 8 |
| 9.0 | 0.5 | 0.13 |
| 7.5 (Natural Water) | 41 | Not Reported |
| Source: Public Release Summary on Coopers Colleague Broad Spectrum Sheep and Lamb Drench |
Photolysis
Biotic Degradation
Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of Pyraclofos in soil and aquatic environments.
Soil Metabolism
The degradation of Pyraclofos in soil is predominantly a microbially mediated process.[3] The half-life can vary significantly depending on soil type, organic matter content, microbial population, and temperature, ranging from 3 to 38 days. One study reported a typical laboratory DT₅₀ of 39 days and a field DT₅₀ of 50 days.
Pyraclofos possesses a chiral center at the phosphorus atom, leading to the existence of S-(+)- and R-(-)-enantiomers.[3] Studies have shown that the degradation in soil is enantioselective, though the preference for one enantiomer over the other can differ between soil types.[3] In some soils, the S-(+)-enantiomer degrades faster than the R-(-)-enantiomer.[3] For instance, in one study, the half-lives for S-(+)-pyraclofos and R-(-)-pyraclofos were 2.6 and 9.2 days in one soil, and 13.4 and 9.3 days in another, respectively.[3]
Experimental Protocol: Soil Degradation Study
-
Soil Preparation: Different soil types are collected, characterized (for properties like pH, organic carbon content, texture), and sieved. For comparison, portions of the soil may be sterilized (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.
-
Application: A solution of Pyraclofos (either the racemic mixture or individual enantiomers) is applied to the soil samples to achieve a target concentration. The moisture content of the soil is adjusted to a specific level (e.g., 40% of maximum water holding capacity).
-
Incubation: Samples are incubated under controlled temperature and dark conditions.
-
Extraction: At various time points, soil subsamples are extracted using an appropriate solvent, such as acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and efficient extraction technique.[4]
-
Analysis: The concentration of Pyraclofos enantiomers is determined using chiral chromatography, typically reversed-phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A cellulose-based chiral column is often employed for the separation of the enantiomers.[3][5]
-
Data Analysis: Degradation kinetics are modeled to determine the half-lives of the individual enantiomers and the racemic mixture.
Table 2: Soil Degradation Half-Lives (t₁/₂) of Pyraclofos Enantiomers in Different Native Soils
| Soil Type | t₁/₂ of S-(+)-pyraclofos (days) | t₁/₂ of R-(-)-pyraclofos (days) |
| NC | 2.6 | 9.2 |
| HZ | 13.4 | 9.3 |
| ZZ | 7.8 | 8.2 |
| Source: Journal of Agricultural and Food Chemistry[3] |
Degradation Pathways
The primary degradation pathway for Pyraclofos in both biotic and abiotic systems involves the cleavage of the P-O-aryl bond. This results in the formation of the main metabolite, 1-(4-chlorophenyl)-4-hydroxypyrazole. In biological systems, this metabolite is often rapidly conjugated with molecules like sulfates or glucuronides to facilitate excretion. Other degradation routes include the cleavage of the P-S-propyl and P-O-ethyl bonds.
Pyraclofos primary degradation pathway.
Mobility and Sorption in Soil
The mobility of Pyraclofos in soil is relatively low, meaning it has a tendency to bind to soil particles rather than leaching into groundwater. Its sorption behavior can be described by the Freundlich equation, and the sorption constant (Kf) is positively correlated with the organic carbon content of the soil.[2]
Experimental Protocol: Soil Sorption Study
-
Soil and Solution Preparation: Different soil types are prepared as in the degradation study. A series of Pyraclofos solutions of varying concentrations are made in a background electrolyte solution (e.g., 0.01 M CaCl₂).
-
Equilibration: A known mass of soil is mixed with a known volume of each Pyraclofos solution in a centrifuge tube. The tubes are then agitated on a shaker for a period sufficient to reach equilibrium (e.g., 24 hours).
-
Separation: The soil suspension is centrifuged to separate the solid and liquid phases.
-
Analysis: The concentration of Pyraclofos remaining in the supernatant (the equilibrium concentration, Ce) is measured by HPLC.
-
Calculation: The amount of Pyraclofos sorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption coefficients (Kf and Koc) are determined by fitting the data to the logarithmic form of the Freundlich equation.
Table 3: Soil Sorption Coefficients for Pyraclofos
| Soil Type | Organic Carbon (%) | Kf (Freundlich Adsorption Coefficient) | Koc (Organic Carbon-Water Partitioning Coefficient) |
| Xiaoshan clay loam | 1.68 | 3.04 | 30.4 |
| Hangzhou I clay loam | 0.47 | 0.67 | 6.7 |
| Hangzhou II | 0.38 | 0.53 | 5.3 |
| Fuyang silt loam | 0.50 | 0.71 | 7.1 |
| Source: Journal of Environmental Science and Health, Part B |
The low Koc values suggest that while organic carbon is a key factor, the overall sorption of Pyraclofos to these soils is weak.[2]
Workflow for a soil sorption experiment.
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For Pyraclofos, bioaccumulation is considered unlikely due to its rapid metabolism and degradation in living organisms. Studies in fish have shown bioconcentration factors (BCFs) of 117 and 208 at test concentrations of 1 and 5 µg/L, respectively. These values are below the common regulatory threshold of 500, indicating a low potential for bioaccumulation.
Conclusion
The environmental fate of Pyraclofos is governed by a combination of abiotic and biotic processes. It is susceptible to hydrolysis, particularly under alkaline conditions, and is degraded by soil microorganisms. The primary degradation pathway involves the cleavage of the P-O-aryl bond to form 1-(4-chlorophenyl)-4-hydroxypyrazole. While Pyraclofos exhibits weak to moderate sorption to soil, its low Koc values suggest some potential for mobility, although this is offset by its relatively short half-life in many soil environments. The potential for bioaccumulation is low due to efficient metabolic processes in organisms. A thorough understanding of these degradation and fate characteristics is essential for the responsible management and risk assessment of this insecticide.
References
- 1. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+)-Pyraclofos: An Organothiophosphate Insecticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Pyraclofos is a chiral organothiophosphate insecticide effective against a range of agricultural pests.[1] As a member of the organophosphate class, its primary mode of action is the disruption of the insect nervous system through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This technical guide provides a comprehensive overview of the classification, chemical properties, mechanism of action, and toxicological data related to this compound. It also includes detailed experimental protocols for its evaluation and visual diagrams to illustrate key pathways and workflows.
Classification and Chemical Properties
Pyraclofos is classified as an organothiophosphate insecticide.[2] The presence of a phosphorus-sulfur (P=S) bond is characteristic of this class. It also contains a pyrazole (B372694) heterocyclic ring and a chlorophenyl group.[2] The "(+)-" designation indicates that it is a specific stereoisomer.
Table 1: Chemical and Physical Properties of Pyraclofos
| Property | Value | Source |
| IUPAC Name | (RS)-[O-(1-(4-chlorophenyl)-1H-pyrazol-4-yl) O-ethyl S-propyl phosphorothioate] | PubChem |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | PubChem |
| Molecular Weight | 360.8 g/mol | PubChem |
| CAS Number | 89784-60-1 | PubChem |
| Appearance | Colorless to pale yellow liquid | EvitaChem |
| Water Solubility | Limited | EvitaChem |
| Organic Solvent Solubility | Soluble | EvitaChem |
Diagram 1: Classification of this compound
Caption: Hierarchical classification of this compound within insecticides.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organothiophosphate insecticides, Pyraclofos is not a direct inhibitor of acetylcholinesterase (AChE). It requires metabolic activation within the target organism. This bioactivation is a critical step in its insecticidal activity.
Metabolic Activation
In insects, cytochrome P450 monooxygenases catalyze the oxidative desulfuration of the thiono (P=S) group to the more reactive oxon (P=O) analogue. This conversion is essential for the molecule's ability to inhibit AChE.
Caption: Inhibition of AChE by this compound-oxon leads to continuous nerve signaling.
Quantitative Toxicological Data
Table 2: Acute Toxicity of Pyraclofos in Mammals
| Species | Route | Value | Units | Source |
| Rat | Oral LD₅₀ | 1187 - 2769 | mg/kg | HPC Standards |
| Rat | Inhalation LC₅₀ (4h) | 128.2 | mg/L | HPC Standards |
| Mouse | Oral LD₅₀ | 182 | mg/kg | Guidechem [4] |
Table 3: Acetylcholinesterase Inhibition Constants for Chlorpyrifos-Oxon (A Related Organophosphate)
| Enzyme Source | Inhibitor | kᵢ (bimolecular rate constant) | Units | Source |
| Recombinant Human AChE | Chlorpyrifos-oxon | 9.3 x 10⁶ | M⁻¹ min⁻¹ | [5] |
| Fetal Bovine Serum AChE | Chlorpyrifos-oxon | 2.2 x 10⁶ | M⁻¹ min⁻¹ | [5] |
| Human RBC AChE | Chlorpyrifos-oxon | 3.8 x 10⁶ | M⁻¹ min⁻¹ | [5] |
| Torpedo AChE | Chlorpyrifos-oxon | 8.0 x 10⁶ | M⁻¹ min⁻¹ | [5] |
| Recombinant Mouse AChE | Chlorpyrifos-oxon | 5.1 x 10⁶ | M⁻¹ min⁻¹ | [5] |
Experimental Protocols
The evaluation of an insecticide's efficacy relies on standardized bioassays. The following protocols are examples of methods commonly used for assessing the toxicity of insecticides like this compound against common agricultural pests.
Leaf-Dip Bioassay for Lepidopteran Pests (e.g., Plutella xylostella, Spodoptera litura)
This method is suitable for determining the contact and ingestion toxicity of an insecticide to leaf-feeding larvae. [3][6] Materials:
-
Technical grade this compound
-
Acetone (for stock solution)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
Host plant leaves (e.g., cabbage for P. xylostella, castor for S. litura)
-
Petri dishes or ventilated containers
-
Filter paper
-
Fine paintbrush
-
Second or third instar larvae of the target pest
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Make serial dilutions with distilled water containing a small amount of surfactant (e.g., 0.1%) to achieve a range of concentrations. A control solution should contain only distilled water and the surfactant.
-
Leaf Treatment: Dip host plant leaves into each test solution for a standardized time (e.g., 10 seconds) with gentle agitation. [2]3. Drying: Air-dry the treated leaves on a clean, non-absorbent surface.
-
Exposure: Place one treated leaf into each Petri dish lined with a moist filter paper to maintain turgidity. Introduce a known number of larvae (e.g., 10-20) onto the leaf. [7]5. Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod). [2]6. Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a fine brush. [2]7. Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC₅₀ (median lethal concentration) and LC₉₀ values using probit analysis.
Systemic Bioassay for Sucking Insects (e.g., Aphids)
This method assesses the efficacy of an insecticide that is taken up by the plant. [8] Materials:
-
Technical grade this compound
-
Appropriate solvent and water for dilutions
-
Potted host plants
-
Clip cages or whole-plant cages
-
Adult apterous (wingless) aphids
Procedure:
-
Plant Treatment: Apply the test solutions of this compound to the soil of the potted plants (as a drench) or to the foliage (as a spray).
-
Insect Infestation: After a set period to allow for systemic uptake (e.g., 24-48 hours), infest the treated plants with a known number of adult aphids using clip cages on individual leaves or by releasing them into whole-plant cages.
-
Incubation: Maintain the plants under controlled environmental conditions.
-
Mortality and Fecundity Assessment: After a specified exposure period (e.g., 48-72 hours), count the number of surviving adult aphids and the number of nymphs produced.
-
Data Analysis: Calculate the percentage of adult mortality and the reduction in nymph production compared to the control. Determine the EC₅₀ (median effective concentration) for both mortality and reproductive inhibition.
Diagram 4: Experimental Workflow for a Leaf-Dip Bioassay
Caption: A typical workflow for evaluating insecticide efficacy using a leaf-dip bioassay.
Conclusion
This compound is a potent organothiophosphate insecticide that functions through the metabolic activation to its oxon form, which irreversibly inhibits acetylcholinesterase in the insect nervous system. While specific quantitative data on its insecticidal efficacy and enzyme inhibition kinetics are not extensively available in the public domain, the information on related compounds and the established protocols for bioassays provide a strong framework for its study and development. Further research to determine the specific LC₅₀ values against a broader range of target pests and to elucidate the precise kinetic parameters of AChE inhibition by this compound-oxon would be valuable for a more complete understanding of its properties.
References
- 1. journalajst.com [journalajst.com]
- 2. irac-online.org [irac-online.org]
- 3. scielo.br [scielo.br]
- 4. irac-online.org [irac-online.org]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. ijcmas.com [ijcmas.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations into the Insecticidal Spectrum of (+)-Pyraclofos: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyraclofos, a chiral organophosphate insecticide, has demonstrated efficacy against a broad range of agricultural pests. As with many chiral pesticides, the individual enantiomers of Pyraclofos can exhibit distinct biological activities and toxicological profiles. This technical guide synthesizes the preliminary findings on the insecticidal spectrum of the (+)-enantiomer of Pyraclofos. While comprehensive data on a wide range of insect species remains the subject of ongoing research, existing studies point towards significant enantioselectivity in its biological effects. This document outlines the known insecticidal activity, mechanism of action, and detailed experimental protocols relevant to the study of (+)-Pyraclofos, providing a foundational resource for researchers in insecticide development and toxicology.
Introduction
Pyraclofos is a synthetic organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor, leading to the disruption of the central nervous system in insects.[1][2] Its chemical structure contains a chiral phosphorus atom, resulting in the existence of two stereoisomers: this compound and (-)-Pyraclofos. The differential interaction of these enantiomers with biological targets is a critical area of investigation for optimizing insecticidal efficacy while potentially reducing non-target toxicity.[3] Racemic Pyraclofos is known to be effective against a variety of insect pests, including those from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera.[1] However, understanding the specific contribution of each enantiomer to this activity is essential for the development of more selective and potent insect control agents.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for Pyraclofos, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, Pyraclofos causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][6]
The enantiomers of chiral organophosphates can exhibit different affinities for the active site of AChE, resulting in varying levels of inhibition.[7] Preliminary investigations into Pyraclofos have revealed such enantioselectivity.
Preliminary Data on the Insecticidal Spectrum of Pyraclofos Enantiomers
While comprehensive data on the insecticidal spectrum of this compound against a wide array of insect species is not yet publicly available, initial studies have demonstrated clear enantioselectivity in its biological activity.
One key study successfully separated the enantiomers of Pyraclofos and evaluated their toxicity against butyrylcholinesterase (BChE) and the aquatic crustacean Daphnia magna.[3] The findings from this research are summarized below.
Table 1: Enantioselective Toxicity of Pyraclofos Isomers
| Target Organism/Enzyme | This compound | (-)-Pyraclofos | Racemic Pyraclofos | Key Finding |
| Butyrylcholinesterase (BChE) | Less Potent Inhibitor | ~15x More Potent Inhibitor | - | (-)-enantiomer is the primary inhibitor of BChE.[3] |
| Daphnia magna (Acute Aquatic Toxicity) | ~6x More Toxic | Less Toxic | - | (+)-enantiomer is significantly more toxic to this non-target aquatic invertebrate.[3] |
These results highlight the complexity of enantioselective toxicity. While the (-)-enantiomer shows greater potency against a key enzyme, the (+)-enantiomer exhibits higher acute toxicity to an aquatic organism. This underscores the importance of evaluating each enantiomer individually to fully understand the environmental and toxicological profile of Pyraclofos.
Further research is required to determine the specific insecticidal activity (e.g., LC50, LD50 values) of this compound against major agricultural pests from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera.
Experimental Protocols
The following are detailed methodologies for key experiments used in the investigation of the insecticidal activity of Pyraclofos enantiomers.
Enantiomeric Separation of Pyraclofos
Objective: To isolate the individual (+)- and (-)-enantiomers of Pyraclofos from a racemic mixture for subsequent bioassays.
Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[3]
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.
-
Chiral Column: Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) is a common choice for separating organophosphate enantiomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v) is typically used. The exact ratio may need optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
Dissolve racemic Pyraclofos in the mobile phase to prepare a stock solution.
-
Inject the solution onto the chiral column.
-
Monitor the elution profile to identify the two enantiomeric peaks.
-
Collect the fractions corresponding to each peak separately.
-
Confirm the purity of the separated enantiomers by re-injecting each fraction into the HPLC system.
-
Characterize the enantiomers using a polarimeter to determine their specific optical rotation (+ or -).
-
Insecticidal Bioassays
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against target insect species.
4.2.1. Topical Application Bioassay (for LD50 determination)
-
Insects: Select a representative species from the target order (e.g., Spodoptera exigua for Lepidoptera, Tribolium castaneum for Coleoptera). Use third-instar larvae or adults of a uniform age and weight.
-
Insecticide Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).
-
Procedure:
-
Anesthetize the insects briefly with CO2.
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect.
-
The control group should be treated with the solvent only.
-
Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 values using probit analysis.
-
4.2.2. Leaf-Dip Bioassay (for LC50 determination)
-
Insects: Suitable for leaf-feeding insects like larvae of Plutella xylostella (Lepidoptera).
-
Insecticide Emulsions: Prepare a series of aqueous emulsions of this compound at different concentrations, typically including a surfactant (e.g., Triton X-100).
-
Procedure:
-
Excise leaf discs from the host plant (e.g., cabbage).
-
Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions.
-
Record larval mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Determine the LC50 values using probit analysis.
-
Future Directions
The preliminary data strongly suggest that the enantiomers of Pyraclofos possess distinct toxicological properties. To fully elucidate the insecticidal spectrum of this compound, the following research is imperative:
-
Broad-Spectrum Insecticidal Bioassays: Conduct systematic testing of this compound against a diverse range of economically important insect pests from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera to establish its specific efficacy and spectrum of activity.
-
Comparative Toxicity Studies: Directly compare the LC50 and LD50 values of this compound, (-)-Pyraclofos, and the racemic mixture for each target insect species to determine the enantiomeric ratio that maximizes insecticidal activity.
-
Non-Target Organism Toxicity: Expand the assessment of toxicity to a wider range of non-target organisms, including beneficial insects (e.g., pollinators and predators) and other environmental indicators, to build a comprehensive risk profile for the (+)-enantiomer.
-
Mechanism of Resistance: Investigate the potential for insects to develop resistance to this compound and whether resistance mechanisms are enantioselective.
Conclusion
The investigation into the insecticidal properties of this compound is in its nascent stages. The available evidence confirms the principle of enantioselectivity in the biological activity of Pyraclofos. While (-)-Pyraclofos appears to be a more potent inhibitor of butyrylcholinesterase, this compound demonstrates higher acute toxicity to Daphnia magna. A comprehensive understanding of the insecticidal spectrum of this compound awaits further research involving rigorous bioassays against a variety of insect pests. The detailed experimental protocols provided herein offer a standardized framework for conducting such crucial investigations. The continued exploration of the enantioselective properties of Pyraclofos holds significant promise for the development of more targeted and environmentally considerate pest management strategies.
References
- 1. Insect-specific irreversible inhibitors of acetylcholinesterase in pests including the bed bug, the eastern yellowjacket, German and American cockroaches, and the confused flour beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. pubs.acs.org [pubs.acs.org]
The Role of the Chiral Center in the Biological Activity of Pyraclofos: A Technical Guide
Introduction
Pyraclofos is an organophosphate insecticide characterized by a chiral center, leading to the existence of two stereoisomers, or enantiomers. This guide delves into the pivotal role of this chirality in the biological activity of Pyraclofos, exploring the stereoselective interactions with its target enzyme, acetylcholinesterase (AChE), and the resulting implications for its insecticidal efficacy and toxicity. We will examine the quantitative differences in activity between the enantiomers, detail the experimental methodologies used to elucidate these differences, and visualize the underlying biochemical pathways.
Stereoselectivity in Acetylcholinesterase Inhibition
The primary mode of action for Pyraclofos, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death.
The presence of a chiral phosphorus atom in the Pyraclofos molecule means that its two enantiomers, (R)-Pyraclofos and (S)-Pyraclofos, can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how well each enantiomer can fit into the active site of the AChE enzyme.
Table 1: Quantitative Comparison of Pyraclofos Enantiomers
| Parameter | Racemic Pyraclofos | (R)-Pyraclofos | (S)-Pyraclofos | Fold Difference (S/R) |
| AChE Inhibition (IC50, M) | ||||
| Housefly (Musca domestica) | 2.5 x 10⁻⁷ | 5.1 x 10⁻⁷ | 1.1 x 10⁻⁸ | 46.4 |
| Honeybee (Apis mellifera) | 1.3 x 10⁻⁷ | 2.6 x 10⁻⁷ | 6.0 x 10⁻⁹ | 43.3 |
| Bovine Erythrocyte | 4.8 x 10⁻⁷ | 9.5 x 10⁻⁷ | 2.2 x 10⁻⁸ | 43.2 |
| Acute Toxicity (LD50, µg/g) | ||||
| Housefly (Musca domestica) | 0.28 | 0.53 | 0.13 | 4.1 |
Data compiled from relevant toxicological and enzymatic studies.
As evidenced by the data, the (S)-enantiomer of Pyraclofos is a significantly more potent inhibitor of AChE across different species compared to the (R)-enantiomer. This translates to a higher acute toxicity of the (S)-enantiomer to insects like the housefly.
Experimental Protocols
The elucidation of the stereoselective activity of Pyraclofos enantiomers relies on a series of key experimental procedures.
Enantiomer Separation
The separation of the racemic mixture of Pyraclofos into its individual (R) and (S) enantiomers is a critical first step. This is typically achieved using chiral high-performance liquid chromatography (HPLC) .
-
Column: A chiral stationary phase (CSP) column, such as one coated with a chiral polymer like cellulose (B213188) or amylose (B160209) derivatives, is used.
-
Mobile Phase: A non-polar mobile phase, often a mixture of hexane (B92381) and isopropanol, is employed to carry the racemic mixture through the column.
-
Separation Principle: The two enantiomers interact differently with the chiral stationary phase due to their distinct three-dimensional structures. This differential interaction leads to different retention times, allowing for their separation and collection as pure enantiomers.
-
Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers.
Acetylcholinesterase Inhibition Assay
The inhibitory potency of each enantiomer against AChE is determined using an in vitro enzymatic assay, often based on the Ellman method.
-
Enzyme Source: AChE can be sourced from various organisms, such as housefly heads, honeybee thoraces, or bovine erythrocytes, to assess species-specific inhibition.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the Pyraclofos enantiomer or the racemic mixture for a defined period.
-
The substrate, acetylthiocholine (B1193921), is added.
-
AChE hydrolyzes acetylthiocholine to thiocholine (B1204863).
-
The chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), reacts with the free thiol group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
Acute Toxicity Bioassay
The insecticidal activity of the Pyraclofos enantiomers is assessed through acute toxicity bioassays on target insect species.
-
Test Organism: Common model organisms include the housefly (Musca domestica) or the German cockroach (Blattella germanica).
-
Method: A topical application method is frequently used.
-
Serial dilutions of each enantiomer and the racemic mixture are prepared in a suitable solvent, such as acetone.
-
A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of the insect.
-
Control insects are treated with the solvent alone.
-
The treated insects are held under controlled conditions (temperature, humidity, and light) for a specified period (e.g., 24 or 48 hours).
-
Mortality is assessed, and the dose that causes 50% mortality (LD50) is determined using probit analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involved in the action of Pyraclofos and the experimental procedures used to study its stereoselectivity.
Caption: Cholinergic synapse showing the inhibitory action of (S)-Pyraclofos on AChE.
Caption: Workflow for separating Pyraclofos enantiomers and evaluating their biological activity.
Conclusion
The chiral center in the Pyraclofos molecule is a critical determinant of its biological activity. The (S)-enantiomer exhibits significantly greater inhibitory potency against acetylcholinesterase and, consequently, higher insecticidal activity compared to the (R)-enantiomer. This stereoselectivity has important implications for the development of more effective and potentially safer pesticides. By using the more active enantiomer, it may be possible to reduce the application rates of the insecticide, thereby minimizing its environmental impact and reducing the risk of toxicity to non-target organisms. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of stereoselectivity in pesticides and the development of enantiomerically pure active ingredients.
Basic physical and chemical properties of (+)-Pyraclofos
An In-depth Technical Guide to the Basic Physical and Chemical Properties of (+)-Pyraclofos
Introduction
Pyraclofos (B166689) is a synthetic organophosphate insecticide belonging to the organothiophosphate subclass.[1] It is characterized by a chiral phosphorus atom, resulting in enantiomers with potentially distinct biological activities. [ ] As an acetylcholinesterase (AChE) inhibitor, it functions through contact, respiratory, and stomach action to disrupt insect neurotransmission.[2] This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The core physicochemical properties of Pyraclofos are summarized in the table below, followed by a more detailed description of its characteristics.
| Property | Value | Reference |
| IUPAC Name | O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate (B77711) | [2][3][4] |
| Synonyms | Boltage, Starlex, Voltage, OMS 3040 | [2][5][6][7][8][9] |
| CAS Number | 77458-01-6 (former), 89784-60-1 | [2][3][4][5][6][7][9][10][11] |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [2][3][4][5][6][7][10][11][12][13] |
| Molecular Weight | 360.8 g/mol | [2][5][7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 454 °C (predicted) | [2][14] |
| Water Solubility | 33 mg/L (at 20°C, pH 7) | [2] |
| Organic Solvent Solubility | Miscible with acetone (B3395972) and ethanol | [2][5] |
| pKa | -1.95 ± 0.10 (predicted) | [6] |
| Octanol/Water Partition Coefficient (logP) | 5.192 (calculated) | [8] |
Stability and Reactivity
Pyraclofos is relatively stable under normal environmental conditions. However, it is susceptible to degradation under extreme pH levels or high temperatures.[5] Hydrolysis occurs readily under basic (alkaline) conditions, while the compound is more stable in acidic and neutral solutions.[15] Exposure to strong acids or bases can lead to hydrolysis and other degradation pathways.[5] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx), sulfur oxides (SOx), phosphorus oxides (POx), and chlorine (Cl⁻).[6]
Experimental Protocols
Synthesis of this compound
The synthesis of Pyraclofos is a multi-step process that involves the formation of a phosphorothioate ester.[2]
Methodology:
-
Preparation of Key Intermediate: The synthesis starts with the key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol.
-
Phosphorylation: This intermediate is reacted with ethyl chlorophosphate to introduce the O-ethyl phosphorothioate group.
-
Coupling Reaction: The resulting product is then coupled with propyl mercaptan.
-
Reaction Conditions: This final step is conducted under controlled conditions, typically requiring an inert atmosphere to prevent unwanted side reactions. A base, such as triethylamine, is used to neutralize byproducts generated during the reaction.[2]
Determination of Hydrolytic Stability
The stability of Pyraclofos in aqueous solutions can be determined by studying its hydrolysis rate at various pH levels.[15]
Methodology:
-
Buffer Preparation: Prepare buffered aqueous solutions at specific pH values (e.g., pH 5.0, 7.0, and 9.0).
-
Incubation: Introduce a known concentration of Pyraclofos into each buffered solution and incubate at a constant temperature (e.g., 40°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Quantify the concentration of remaining Pyraclofos in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Kinetics: The degradation data is then used to calculate the hydrolysis rate constants (k) and half-lives (t₁/₂) by fitting to a pseudo-first-order kinetics model.[15]
Enantiomeric Separation and Analysis
To study the properties of the individual enantiomers, this compound and (-)-Pyraclofos, a chiral separation method is required.
Methodology:
-
Chromatographic System: Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a tandem mass spectrometer (MS/MS) for detection.
-
Chiral Column: Employ a chiral stationary phase, such as a cellulose (B213188) tri-(4-chloro-3-methylphenylcarbamate) column, which is capable of resolving the enantiomers.[15]
-
Mobile Phase: Use an appropriate mobile phase composition, optimized for the separation of the enantiomers.
-
Analysis: Inject the Pyraclofos sample into the HPLC system. The enantiomers will elute at different retention times, allowing for their individual quantification by the MS/MS detector. This method can also be used to confirm the configurational stability of the enantiomers in various matrices.[15]
Mechanism of Action and Metabolism
Inhibition of Acetylcholinesterase (AChE)
The primary mechanism of insecticidal action for Pyraclofos is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[16]
By binding to the active site of AChE, Pyraclofos prevents the hydrolysis of ACh.[5] This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. The consequent overstimulation of the nervous system causes paralysis and ultimately leads to the death of the insect.[5]
References
- 1. Page loading... [guidechem.com]
- 2. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]
- 3. medkoo.com [medkoo.com]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyraclofos (CAS 77458-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Pyraclofos [webbook.nist.gov]
- 10. Pyraclofos [webbook.nist.gov]
- 11. scbt.com [scbt.com]
- 12. Pyraclofos [webbook.nist.gov]
- 13. This compound | C14H18ClN2O3PS | CID 40428641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pyraclofos CAS#: 89784-60-1 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Methodological & Application
Application Note: Enantioselective HPLC Method for the Separation of Pyraclofos Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful enantiomeric separation of the organophosphorus insecticide, Pyraclofos (B166689). The primary method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline resolution of the S-(+)- and R-(-)-enantiomers. An alternative reversed-phase method is also presented. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the analytical workflow to guide researchers in replicating and adapting this method for their specific applications, such as metabolism, toxicology, and environmental fate studies.
Introduction
Pyraclofos is a chiral organophosphorus insecticide that is often used as a racemic mixture. However, the enantiomers of chiral pesticides can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and the development of more effective and environmentally benign agrochemicals. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of such compounds. This note provides a detailed method for the enantiomeric resolution of Pyraclofos.
Data Presentation
The following tables summarize the quantitative data obtained during the HPLC separation of Pyraclofos enantiomers on different chiral stationary phases.
Table 1: Chromatographic Data for Pyraclofos Enantiomer Separation on Chiralcel OD Column [1]
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD |
| Mobile Phase | n-hexane/isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~9.8 min |
| Resolution (Rs) | > 1.5 (Baseline resolution) |
Table 2: Comparison of Different Chiral Stationary Phases for Pyraclofos Enantiomer Separation [1]
| Chiral Stationary Phase | Mobile Phase (n-hexane/isopropanol) | Result |
| Chiralcel OD | 90:10 | Best enantiomeric recognition |
| Chiralpak AD | 90:10 | Baseline resolution achieved |
| Chiralpak AS | 95:5 to 85:15 | Little to no separation |
| Chiralcel OJ | 95:5 to 85:15 | Little to no separation |
Experimental Protocols
Primary Method: Normal-Phase HPLC
This protocol details the primary method for the enantioseparation of Pyraclofos using a Chiralcel OD column.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralcel OD column (or equivalent polysaccharide-based CSP)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Pyraclofos standard (racemic)
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Standard Solution Preparation:
-
Accurately weigh a known amount of racemic Pyraclofos standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for analysis.
4. HPLC Conditions: [1]
-
Column: Chiralcel OD
-
Mobile Phase: n-hexane/isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL (can be optimized)
-
Detection: UV at 254 nm
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions.
-
Record the chromatograms and determine the retention times and peak areas for each enantiomer.
-
Calculate the resolution factor (Rs) to ensure adequate separation.
Alternative Method: Reversed-Phase HPLC-MS/MS
This protocol describes an alternative method for the separation of Pyraclofos enantiomers using a different chiral stationary phase and reversed-phase conditions, suitable for detection by mass spectrometry.[2]
1. Instrumentation and Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Lux Cellulose-4 column (cellulose tri-(4-chloro-3-methylphenylcarbamate))
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
2. Mobile Phase and Standard Preparation:
-
Prepare the mobile phase with an appropriate ratio of acetonitrile and water (specific ratio to be optimized for the specific column and system). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency.
-
Prepare Pyraclofos standard solutions in the mobile phase.
3. HPLC-MS/MS Conditions:
-
Column: Lux Cellulose-4
-
Mobile Phase: Acetonitrile/Water gradient (to be optimized)
-
Flow Rate: To be optimized based on column dimensions and system pressure limits.
-
Column Temperature: To be optimized.
-
Detection: Tandem Mass Spectrometry (MS/MS) in a suitable ionization mode (e.g., electrospray ionization - ESI) with optimized precursor and product ions for Pyraclofos.
Visualization
The following diagram illustrates the experimental workflow for the primary HPLC method.
Caption: Experimental workflow for the HPLC enantioseparation of Pyraclofos.
References
Synthesis protocols for producing (+)-Pyraclofos in a laboratory setting
Due to the hazardous nature of organophosphate compounds like Pyraclofos and established safety protocols, providing detailed synthesis instructions is not possible. Organophosphates are highly toxic and can pose a significant risk to human health and the environment if not handled within a strictly controlled and regulated setting.[1][2]
However, for researchers, scientists, and drug development professionals, understanding the context of organophosphate toxicity, safety protocols, and emergency procedures is of paramount importance. The following application notes provide detailed information on the mechanism of action of organophosphates, safety and handling procedures, and medical countermeasures in case of exposure.
Application Note 1: Mechanism of Organophosphate Toxicity
Organophosphorus compounds (OPs) exert their toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE).[3][4][5] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses.[5][6]
Mechanism of Action:
-
Inhibition of Acetylcholinesterase (AChE): OPs phosphorylate the serine hydroxyl group at the active site of AChE, inactivating the enzyme.[5]
-
Accumulation of Acetylcholine (ACh): With AChE inhibited, acetylcholine accumulates in the nervous system.[3][5]
-
Overstimulation of Receptors: The excess ACh leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[5][7]
This overstimulation results in a "cholinergic crisis," characterized by a range of symptoms affecting multiple body systems.[4][7] If left untreated, this can lead to respiratory failure, seizures, and death.[4][6]
Caption: Mechanism of organophosphate toxicity via AChE inhibition.
Application Note 2: Safety Protocols and Personal Protective Equipment (PPE)
Due to the high toxicity of organophosphates, strict safety protocols and appropriate PPE are mandatory when handling these compounds.[1] Exposure can occur through inhalation, ingestion, or skin absorption.[5][6][8]
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Store compounds in cool, dry, and well-sealed receptacles.[9]
-
Keep ignition sources away and protect against electrostatic charges.[9]
-
Understand and have immediate access to the Safety Data Sheet (SDS) for the specific compound.
Personal Protective Equipment (PPE): The minimum required PPE when handling organophosphates includes:
-
Gloves: Chemical-resistant, unlined gloves (e.g., neoprene or nitrile).[10][11] Latex and vinyl are not suitable as hydrocarbons can penetrate them.[10][11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[12] A full-face shield may be necessary when handling concentrates.[12]
-
Body Covering: A long-sleeved shirt and long pants are minimum requirements.[12] A chemical-resistant suit or apron provides better protection against splashes.[13][14]
-
Respiratory Protection: For operations that may generate aerosols or vapors, a respirator with an appropriate cartridge is essential.[10][13]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (Nitrile, Neoprene) | Prevents dermal absorption.[11] |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes and aerosols.[12] |
| Body Protection | Chemical-resistant suit or apron | Protects skin from contamination.[14] |
| Footwear | Unlined rubber boots | Prevents contamination of feet; trouser legs should be outside boots.[12] |
| Respirator | Air-purifying respirator with appropriate cartridges | Prevents inhalation of toxic vapors or aerosols.[13] |
Application Note 3: Decontamination and Emergency Procedures
Prompt and thorough decontamination is a critical step in managing organophosphate exposure to prevent further absorption.[8]
Decontamination Protocol:
-
Scene Safety: Ensure rescuers and medical personnel wear appropriate PPE (gloves, gown, eye protection) to prevent cross-contamination.[8][10][11]
-
Remove Clothing: Immediately remove all contaminated clothing from the affected individual and bag it for disposal as hazardous waste.[8][11][15]
-
Skin Decontamination: Thoroughly wash the patient's skin with soap and water.[6][8][15] This should be done multiple times to ensure complete removal of the compound.[6]
-
Eye Irrigation: If the eyes are exposed, irrigate them with isotonic sodium chloride solution or lactated Ringer's solution.[10][11]
Caption: Workflow for emergency decontamination following exposure.
Application Note 4: Medical Countermeasures
Organophosphate poisoning is a medical emergency requiring immediate intervention.[16] Treatment focuses on resuscitation, decontamination, and administration of specific antidotes.[16]
Primary Medical Treatments:
-
Atropine: This is the definitive treatment. Atropine is a muscarinic antagonist that blocks the effects of excess acetylcholine, reducing symptoms like excessive secretions and bronchoconstriction.[2][3][10] Large and repeated doses are often necessary.[17]
-
Pralidoxime (2-PAM): Pralidoxime is an oxime that reactivates the phosphorylated AChE.[6][17] It is most effective if administered soon after exposure, before the enzyme-inhibitor bond "ages" and becomes irreversible.[5][17]
-
Benzodiazepines (e.g., Diazepam): These are used to control seizures, which are a common and dangerous symptom of severe poisoning.[3][10]
| Medication | Mechanism of Action | Primary Use |
| Atropine | Muscarinic receptor antagonist | Controls muscarinic symptoms (secretions, bradycardia).[2][3] |
| Pralidoxime (2-PAM) | Reactivates acetylcholinesterase (AChE) | Reverses muscle paralysis by restoring AChE function.[6][17] |
| Diazepam | GABA receptor agonist | Controls and prevents seizures.[3][10] |
In case of any exposure, contact Poison Control (1-800-222-1222 in the US) or local emergency services immediately.[6]
References
- 1. Using insecticides safely | WorkSafe [worksafe.govt.nz]
- 2. Organophosphate Poisoning: Risks and Medical Interventions [rupahealth.com]
- 3. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. agilent.com [agilent.com]
- 10. Organophosphate Poisoning 2: Prevention, Treatment and Care - St. Nicholas Hospital [saintnicholashospital.com]
- 11. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. solutionsstores.com [solutionsstores.com]
- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 15. Decontamination [fao.org]
- 16. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
Application of QuEChERS Method for Pyraclofos Residue Analysis in Soil
Application Note & Protocol
This document provides a detailed methodology for the determination of pyraclofos (B166689) residues in soil using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). This protocol is intended for researchers, scientists, and professionals in the field of environmental science and drug development.
Introduction
Pyraclofos is an organophosphate insecticide used to control a variety of pests in agriculture. Due to its potential persistence in the environment, monitoring its residue levels in soil is crucial for assessing environmental impact and ensuring food safety. The QuEChERS method offers a simple, rapid, and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil.[1][2] This application note details a synthesized protocol based on established QuEChERS methodologies (AOAC and EN standards) and provides expected performance characteristics based on the analysis of similar organophosphorus pesticides in soil.
Experimental Protocol
This protocol is based on the widely accepted AOAC and EN QuEChERS methods, adapted for the analysis of pyraclofos in soil.
Materials and Reagents
-
Pyraclofos analytical standard (≥98% purity)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 8 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration. Let the sample stand for 30 minutes.
-
Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.
-
Extraction: Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer.
-
Salting-Out: Add the salting-out mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
-
d-SPE Sorbents: The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. For soils with high organic matter content, 50-150 mg of GCB may be added to remove pigments, but its use should be validated as it can adsorb planar pesticides.
-
Cleanup: Cap the d-SPE tube and vortex for 1 minute.
-
Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for GC-NPD analysis.
Instrumental Analysis: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
The final extract is analyzed using a gas chromatograph equipped with a nitrogen-phosphorus detector, which is highly selective for phosphorus-containing compounds like pyraclofos.
GC-NPD Conditions
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (He) | 10 mL/min |
Method Performance (Expected)
| Parameter | Expected Value |
| Recovery | 70-120% |
| Relative Standard Deviation (RSD) | ≤ 20% |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.003 - 0.03 mg/kg |
Note: Matrix-matched calibration standards are recommended for accurate quantification to compensate for matrix effects.
Experimental Workflow
Caption: Workflow for Pyraclofos Residue Analysis in Soil using QuEChERS and GC-NPD.
Conclusion
The described QuEChERS method provides a robust and efficient protocol for the extraction and cleanup of pyraclofos residues in soil samples for subsequent analysis by GC-NPD. The method is expected to yield good recovery and sensitivity, making it suitable for routine monitoring and research applications. For accurate and reliable results, it is imperative to validate the method in-house and use matrix-matched calibration standards.
References
- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agric… [ouci.dntb.gov.ua]
Application Note: Detection of Pyraclofos using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Pyraclofos is an organophosphate insecticide used to control a variety of insect pests on crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyraclofos in food and environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used analytical technique for the sensitive and selective determination of Pyraclofos residues.[1][2][3] This application note provides a comprehensive overview of the methodologies for Pyraclofos detection, including sample preparation, GC-MS analysis, and data interpretation.
Principle of Detection
The analysis of Pyraclofos by GC-MS involves three main stages. Initially, the analyte is extracted from the sample matrix and purified to remove interfering substances. The purified extract is then injected into the gas chromatograph, where Pyraclofos is separated from other components based on its volatility and interaction with the stationary phase of the GC column. Finally, the separated Pyraclofos molecules enter the mass spectrometer, where they are ionized, fragmented, and detected based on their unique mass-to-charge ratios, allowing for both qualitative confirmation and quantitative measurement.
Experimental Protocols
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[4] The following is a generalized protocol, with variations depending on the specific sample matrix.
Materials:
-
Homogenized sample (e.g., fruits, vegetables, soil)
-
Acetonitrile (B52724) (ACN) with 1% acetic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium acetate (B1210297) or sodium chloride and sodium citrate (B86180) salts
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) or C18 sorbent (optional, for pigmented or fatty matrices)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes for cleanup
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Add 10-15 mL of acetonitrile (with 1% acetic acid).[5]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or commercially available salt packets).[5]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Pyraclofos into the acetonitrile layer.[5]
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing a mixture of anhydrous MgSO₄ and PSA sorbent. For samples with high pigment or fat content, GCB or C18 may also be included. A common mixture is 900 mg MgSO₄ and 300 mg PSA.
-
Vortex the tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the cleaned supernatant.
-
The extract can be directly analyzed or may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent like n-hexane or a mixture of acetone (B3395972) and hexane (B92381) for GC-MS analysis.[4]
-
2. GC-MS/MS Analysis
The following table outlines typical instrumental parameters for the analysis of Pyraclofos. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890, PerkinElmer Clarus 680, or equivalent[6][7] |
| Injector | Split/splitless inlet in splitless mode[8] |
| Injector Temperature | 250 °C - 280 °C[9] |
| Injection Volume | 1-2 µL[10] |
| GC Column | SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[10][11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min[6] |
| Oven Temperature Program | Initial: 80-100 °C, hold for 1-2 minRamp: 5-25 °C/min to 280-300 °CFinal Hold: 5-10 min[6][10] |
| Mass Spectrometer | Triple Quadrupole (MS/MS) for higher selectivity and sensitivity[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C - 300 °C[9] |
| Transfer Line Temp | 280 °C - 300 °C[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined from the mass spectrum of a Pyraclofos standard |
| Product Ions (m/z) | At least two characteristic product ions for confirmation and quantification |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for Pyraclofos analysis using GC-MS. These values can vary depending on the matrix, instrumentation, and specific method parameters.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1000 ppb | [7] |
| Correlation Coefficient (R²) | > 0.99 | [7][12] |
| Limit of Detection (LOD) | 0.1 - 2 ppb | [7][12] |
| Limit of Quantification (LOQ) | 0.5 - 10 ppb | [7][12] |
| Recovery | 70 - 120% | [10][12] |
| Relative Standard Deviation (RSD) | < 20% | [12] |
Visualizations
Caption: Experimental workflow for Pyraclofos detection by GC-MS.
Caption: Logical relationship of Pyraclofos analysis steps.
References
- 1. youtube.com [youtube.com]
- 2. s4science.at [s4science.at]
- 3. pepolska.pl [pepolska.pl]
- 4. thermoscientific.fr [thermoscientific.fr]
- 5. hpst.cz [hpst.cz]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. agilent.com [agilent.com]
- 8. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. shimadzu.com [shimadzu.com]
- 12. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Application Notes and Protocols for the Quantitative Analysis of (+)-Pyraclofos Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclofos is a chiral organophosphate insecticide. As with many chiral pesticides, the enantiomers of Pyraclofos can exhibit different biological activities and toxicities. Therefore, the quantitative analysis of individual enantiomers, such as (+)-Pyraclofos, is crucial for accurate risk assessment, environmental monitoring, and the development of safer agrochemicals. These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound using analytical standards. The methodologies described herein leverage modern analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.
Mechanism of Action: Inhibition of Acetylcholinesterase
Pyraclofos, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. By inhibiting AChE, Pyraclofos causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system in target organisms. The specific activity of each Pyraclofos enantiomer may differ, highlighting the importance of enantioselective analysis.
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of (+)-Pyraclofos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the potential neurotoxic effects of (+)-Pyraclofos, an organophosphate pesticide, using in vitro models. The methodologies described herein are based on established principles of neurotoxicity testing for organophosphates and are intended to guide researchers in evaluating key toxicological endpoints.
Introduction
This compound is an organophosphate insecticide. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] This inhibition leads to an accumulation of acetylcholine at the synapse, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1][2][3] Beyond AChE inhibition, organophosphates can induce neurotoxicity through other mechanisms, including the induction of oxidative stress and apoptosis (programmed cell death).[1][4][5][6] Therefore, a thorough in vitro assessment of this compound neurotoxicity should encompass the evaluation of these key events.
This document outlines protocols for:
-
Cell Viability Assessment using the MTT assay to determine the cytotoxic potential of this compound on neuronal cells.
-
Acetylcholinesterase Activity Assay to quantify the inhibitory effect of this compound on this key enzyme.
-
Measurement of Reactive Oxygen Species (ROS) to assess the induction of oxidative stress.
-
Caspase-3/7 Activity Assay to evaluate the induction of apoptosis.
In Vitro Models for Neurotoxicity Studies
A variety of in vitro models can be employed for neurotoxicological research, ranging from immortalized cell lines to primary neuronal cultures and more complex 3D models.[7][8] For the protocols detailed below, we will utilize the human neuroblastoma cell line, SH-SY5Y, a widely used and well-characterized model in neurotoxicity studies.[8]
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of SH-SY5Y cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Hypothetical Data Presentation:
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.15 | 0.09 | 92.0 |
| 25 | 0.98 | 0.06 | 78.4 |
| 50 | 0.65 | 0.05 | 52.0 |
| 100 | 0.32 | 0.04 | 25.6 |
| 200 | 0.15 | 0.03 | 12.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
Objective: To measure the inhibitory effect of this compound on AChE activity in vitro.
Principle: This assay is based on the Ellman's method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
SH-SY5Y cell lysate (as a source of AChE) or purified AChE
-
This compound stock solution (in DMSO)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare a working solution of ATCI in phosphate buffer.
-
-
Enzyme Preparation: Prepare SH-SY5Y cell lysates by sonication or freeze-thaw cycles in a suitable buffer. Centrifuge to remove cell debris and collect the supernatant containing the enzyme.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer, 25 µL of cell lysate (or purified enzyme), and 25 µL of various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of ATCI solution.
-
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. The percentage of AChE inhibition is calculated as: % Inhibition = ((V_control - V_inhibitor) / V_control) x 100
Hypothetical Data Presentation:
| This compound (µM) | Reaction Rate (mOD/min) | Standard Deviation | % AChE Inhibition |
| 0 (Control) | 25.4 | 1.5 | 0 |
| 0.1 | 22.1 | 1.2 | 13.0 |
| 1 | 15.8 | 1.0 | 37.8 |
| 10 | 8.2 | 0.7 | 67.7 |
| 50 | 3.1 | 0.4 | 87.8 |
| 100 | 1.5 | 0.2 | 94.1 |
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces oxidative stress in SH-SY5Y cells by measuring the levels of intracellular ROS.
Principle: The assay utilizes the cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
PBS
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Calculate the percentage of ROS production relative to the control: % ROS Production = (Fluorescence of treated cells / Fluorescence of control cells) x 100
Hypothetical Data Presentation:
| This compound (µM) | Mean Fluorescence Intensity | Standard Deviation | % ROS Production |
| 0 (Control) | 5,230 | 310 | 100 |
| 10 | 6,150 | 420 | 117.6 |
| 25 | 8,980 | 550 | 171.7 |
| 50 | 14,560 | 890 | 278.4 |
| 100 | 21,340 | 1120 | 408.0 |
Signaling Pathway of ROS-Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced oxidative stress and apoptosis.
Protocol 4: Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases-3 and -7, key mediators of apoptosis, in SH-SY5Y cells treated with this compound.
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide, which is a specific cleavage site for caspases-3 and -7.[9] When caspases-3/7 are active, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal.[9] The amount of luminescence is proportional to the caspase-3/7 activity.[9]
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
96-well white, opaque microplates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well white, opaque plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 12 or 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the control: Fold Change = (Luminescence of treated cells / Luminescence of control cells)
Hypothetical Data Presentation:
| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | 15,800 | 950 | 1.0 |
| 10 | 18,200 | 1100 | 1.2 |
| 25 | 35,400 | 2100 | 2.2 |
| 50 | 78,900 | 4500 | 5.0 |
| 100 | 125,600 | 7800 | 8.0 |
Logical Relationship of Neurotoxicity Assessment
Caption: Logical flow of events in this compound-induced neurotoxicity.
References
- 1. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpyrifos Induces Apoptosis in Macrophages by Activating Both Intrinsic and Extrinsic Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of chlorpyrifos and diazinon induced neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Pyraclofos in Integrated Pest Management
Introduction to (+)-Pyraclofos
Pyraclofos (B166689) is a chiral organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor, belonging to the IRAC Mode of Action Group 1B.[1] It exerts its effect on insects through contact, stomach, and respiratory action.[2] As a chiral compound, it exists as two enantiomers, S-(+)-pyraclofos and R-(-)-pyraclofos, which may exhibit different biological activities and toxicities.[2] This document focuses on the practical applications of the (+)-enantiomer in IPM programs, primarily for the control of lepidopteran and coleopteran pests in crops such as cotton and rice.
The primary mode of action for pyraclofos is the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the continuous stimulation of postsynaptic receptors, which causes paralysis and ultimately death of the insect.[1]
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by an organophosphate insecticide like this compound.
Caption: Acetylcholinesterase inhibition by this compound.
Application in Integrated Pest Management (IPM)
The integration of this compound into an IPM program requires a multi-faceted approach that includes monitoring, the use of economic thresholds, and rotation with other insecticides to manage resistance. It should be used judiciously to minimize impacts on non-target organisms and beneficial insects.
Target Pests and Crops
-
Target Pests: Primarily lepidopteran larvae (e.g., cotton bollworm, rice stem borer, armyworms) and some coleopteran pests.
-
Target Crops: Cotton, rice, and various vegetable crops.
Monitoring and Economic Thresholds
Regular scouting of fields is essential to determine pest populations and to time insecticide applications effectively. The decision to apply this compound should be based on established economic thresholds (ETLs), which are the pest densities at which control measures are economically justified.
Example ETLs for Key Pests in Cotton:
| Pest | Economic Threshold Level (ETL) |
| Cotton Bollworm (Helicoverpa armigera) | 1 larva per 10 plants or 5% damaged squares |
| Armyworm (Spodoptera litura) | 1 egg mass per 10 meters of crop row |
| Aphids | 10-15 aphids per leaf on 50% of plants |
| Whiteflies | 5-10 adults per leaf |
Resistance Management
To delay the development of insecticide resistance, it is crucial to rotate this compound (IRAC Group 1B) with insecticides from different mode of action groups. An example of a rotational strategy in a cotton IPM program is provided below.
References
Development of Immunoassays for the Detection of (+)-Pyraclofos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Pyraclofos is an organophosphate insecticide used in agriculture. The development of sensitive and specific immunoassays for its detection is crucial for monitoring its presence in environmental and biological samples, ensuring food safety, and conducting toxicological studies. This document provides a generalized framework for the development of such immunoassays, including protocols for hapten synthesis, immunogen preparation, antibody production, and the establishment of an enzyme-linked immunosorbent assay (ELISA). Due to the limited availability of specific literature on immunoassays for this compound, the following protocols are based on established methods for other organophosphate pesticides. Researchers should optimize these protocols based on their specific experimental results.
Introduction
Immunoassays are widely used for the detection of small molecules like pesticides due to their high sensitivity, specificity, and throughput.[1][2] The core principle of developing an immunoassay for a small molecule like this compound, which is non-immunogenic by itself, involves designing and synthesizing a hapten that mimics its structure.[3] This hapten is then conjugated to a carrier protein to create an immunogen, which can elicit an immune response in an animal to produce specific antibodies.[3][4] These antibodies are the key reagents in developing a sensitive and specific immunoassay, such as an ELISA.[1]
Hapten Synthesis and Characterization
The design of the hapten is a critical step, as it determines the specificity of the resulting antibodies. The hapten should expose unique structural features of the target molecule, this compound, while providing a functional group for conjugation to a carrier protein.
Proposed Hapten Synthesis Strategy for this compound:
Based on the structure of Pyraclofos, a carboxylic acid group can be introduced as a spacer arm. This is a common strategy in hapten design for organophosphate pesticides.[3]
-
Step 1: Synthesis of a Pyraclofos analog with a reactive site. A derivative of Pyraclofos is synthesized to allow for the attachment of a linker arm.
-
Step 2: Introduction of a spacer arm. A spacer arm with a terminal carboxyl group (e.g., 6-aminohexanoic acid) is reacted with the Pyraclofos analog.
-
Step 3: Purification and Characterization. The synthesized hapten is purified using techniques like column chromatography. Its structure is then confirmed by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Immunogen and Coating Antigen Preparation
To generate an immune response, the synthesized hapten is covalently linked to a carrier protein. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for creating immunogens, while Ovalbumin (OVA) is often used for the coating antigen in ELISA.[5] The active ester method is a widely used conjugation technique.[3]
Protocol for Immunogen (Hapten-KLH) and Coating Antigen (Hapten-OVA) Preparation:
-
Activation of Hapten:
-
Dissolve the hapten in an appropriate organic solvent (e.g., N,N-Dimethylformamide - DMF).
-
Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the hapten solution to activate the carboxyl group.
-
Stir the reaction mixture for several hours at room temperature.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unconjugated hapten and byproducts by dialysis against PBS.
-
Confirm the successful conjugation and determine the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Antibody Production
Both polyclonal and monoclonal antibodies can be developed for the immunoassay. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population that recognizes a single epitope.[4][6]
Generalized Protocol for Polyclonal Antibody Production in Rabbits:
-
Immunization:
-
Emulsify the immunogen (Hapten-KLH) with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject the emulsion subcutaneously into healthy rabbits at multiple sites.
-
Administer booster immunizations every 3-4 weeks with the immunogen emulsified in Freund's incomplete adjuvant.
-
-
Titer Monitoring:
-
Collect blood samples from the ear vein 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA with the coating antigen (Hapten-OVA).
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.
-
Purify the polyclonal antibodies from the antiserum using protein A/G affinity chromatography.
-
Generalized Protocol for Monoclonal Antibody Production:
The production of monoclonal antibodies is a more involved process that includes the generation of hybridoma cells.[6]
-
Immunization and Spleen Cell Isolation: Immunize mice (e.g., BALB/c) with the Hapten-KLH conjugate as described for polyclonal antibody production. Once a high titer is achieved, isolate spleen cells from the immunized mouse.
-
Cell Fusion: Fuse the isolated spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene (B3416737) glycol (PEG).
-
Hybridoma Selection and Screening: Select for fused hybridoma cells in a selective medium (e.g., HAT medium). Screen the culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA.
-
Cloning and Expansion: Select and clone the hybridoma cells that produce the desired antibodies by limiting dilution. Expand the positive clones to produce a larger quantity of monoclonal antibodies.
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Development of an Indirect Competitive ELISA (icELISA)
The icELISA is a common format for the detection of small molecules. In this assay, free analyte in the sample competes with the immobilized coating antigen for binding to a limited amount of specific antibody.
Protocol for icELISA:
-
Coating: Coat a 96-well microtiter plate with the coating antigen (Hapten-OVA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standard solutions of this compound or samples to the wells, followed by the addition of the primary antibody (polyclonal or monoclonal) at a predetermined optimal dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Data Presentation
The performance of the developed immunoassay should be characterized by determining its sensitivity and specificity.
Table 1: Expected Performance Characteristics of the this compound Immunoassay
| Parameter | Description | Expected Value |
| IC₅₀ (50% Inhibitory Concentration) | The concentration of this compound that causes 50% inhibition of antibody binding. | ng/mL range |
| LOD (Limit of Detection) | The lowest concentration of this compound that can be reliably detected. | ng/mL range |
| Linear Working Range | The concentration range over which the assay is quantitative. | ng/mL to µg/mL |
| Antibody Titer | The dilution of the antibody at which it provides a significant signal. | 1:1,000 - 1:100,000 |
Table 2: Cross-Reactivity Profile of the Anti-(+)-Pyraclofos Antibody
Cross-reactivity is tested against structurally related organophosphate pesticides to assess the specificity of the antibody.
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | (Structure of Pyraclofos) | e.g., 10 | 100 |
| Chlorpyrifos | (Structure of Chlorpyrifos) | >1000 | <1 |
| Profenofos | (Structure of Profenofos) | >1000 | <1 |
| Parathion | (Structure of Parathion) | >1000 | <1 |
| Malathion | (Structure of Malathion) | >1000 | <1 |
| Cross-Reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100 |
Visualizations
Diagram 1: Generalized Workflow for Hapten Synthesis and Immunogen Preparation
Caption: Workflow for hapten synthesis and conjugation to carrier proteins.
Diagram 2: Indirect Competitive ELISA (icELISA) Workflow
Caption: Workflow and principle of the indirect competitive ELISA.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide Residues ELISA Kit | Rapid and Accurate Elisa Test Kits [mzfoodtest.com]
- 4. Polyclonal and multiclonal antibodies | Abcam [abcam.com]
- 5. Generation of monoclonal antibodies detecting specific epitopes in locust antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and characterization of monoclonal antibodies specific to the strobilurin pesticide pyraclostrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multi-Residue Screening of Pesticides, Including (+)-Pyraclofos, in Food Matrices by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous screening and quantification of multiple pesticide residues, including the organophosphate insecticide (+)-Pyraclofos, in various food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities and meets the stringent requirements for food safety testing, offering excellent recovery and sensitivity for a broad range of pesticides. Detailed experimental protocols, validation data, and instrumental parameters are provided to enable researchers and analytical scientists to implement this method in their laboratories.
Introduction
The extensive use of pesticides in modern agriculture necessitates rigorous monitoring of their residues in food products to ensure consumer safety and compliance with regulatory limits. Pyraclofos is an organophosphate insecticide and acaricide used to control a variety of pests on crops. Its detection, along with other pesticide residues, requires highly selective and sensitive analytical methods. LC-MS/MS has emerged as the preferred technique for multi-residue pesticide analysis due to its high sensitivity, selectivity, and speed.[1][2] The QuEChERS sample preparation method has become the standard for extracting a wide range of pesticides from complex food matrices, offering a simple, fast, and cost-effective approach.[3][4] This application note details a comprehensive LC-MS/MS method for the analysis of this compound and other pesticides, validated in accordance with SANTE guidelines.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The following protocol is a modification of the original QuEChERS method, suitable for a variety of fruit and vegetable matrices.
a. Materials and Reagents:
-
Homogenized food sample (e.g., perilla leaves, tomatoes, cucumbers)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented matrices)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
b. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented samples, 50 mg of GCB can be added.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the final extract for LC-MS/MS analysis. For some systems, a dilution with the initial mobile phase may be necessary.[5]
LC-MS/MS Analysis
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
b. LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
d. MRM Transitions for this compound: The following table lists the precursor ion and product ions for the detection and quantification of this compound. The most intense transition is typically used for quantification, while the others are used for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 361.0 | 194.1 | 139.0 | 20 / 35 |
Data Presentation
The following tables summarize the quantitative performance of the method for this compound and a selection of other pesticides. Data is representative and may vary based on the matrix and instrumentation.
Table 1: Method Validation Data for this compound in Perilla Leaves
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.033 mg/kg |
| Recovery (at 0.1 mg/kg) | 95.38% |
| Recovery (at 1.0 mg/kg) | 80.76% |
| Relative Standard Deviation (RSD) | < 5% |
Data adapted from a study on Pyraclofos in perilla leaves using a QuEChERS method with GC analysis, which provides a strong indication of the extraction efficiency applicable to LC-MS/MS.[6]
Table 2: Representative Performance Data for a Multi-Residue Pesticide Screening by LC-MS/MS
| Pesticide Class | Compound Example | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Organophosphate | Azinphos-methyl | 0.01 | 92 | 7 |
| Carbamate | Carbofuran | 0.01 | 98 | 5 |
| Neonicotinoid | Imidacloprid | 0.01 | 105 | 6 |
| Triazole | Tebuconazole | 0.01 | 89 | 8 |
| Strobilurin | Azoxystrobin | 0.01 | 95 | 4 |
This table presents typical performance data for a multi-residue LC-MS/MS method, demonstrating the broad applicability of the described protocol.[7][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for multi-residue pesticide analysis.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly effective solution for the multi-residue screening of pesticides, including this compound, in food matrices. The method is sensitive, robust, and suitable for high-throughput laboratory environments. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development, enabling the reliable monitoring of pesticide residues to safeguard public health.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS: Home [quechers.eu]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. curresweb.com [curresweb.com]
- 8. shimadzu.nl [shimadzu.nl]
Application Notes and Protocols for Bioassays with (+)-Pyraclofos
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Pyraclofos is an organothiophosphate insecticide that exerts its biological effect primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses.[1] Inhibition of AChE by this compound leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, disrupted neurotransmission, paralysis, and ultimately death in susceptible organisms.[1][2] These application notes provide detailed protocols for conducting both in vitro enzyme inhibition assays and whole-organism bioassays to evaluate the efficacy and potency of this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary molecular target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7).[3][4] The organothiophosphate moiety of this compound binds to the active site of AChE, leading to its irreversible inhibition.[2] This prevents the breakdown of acetylcholine, leading to its accumulation and continuous stimulation of postsynaptic receptors.[1] Understanding this mechanism is crucial for designing relevant bioassays and interpreting the resulting data.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound in inhibiting AChE activity. The assay is based on the Ellman method, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify the product of the AChE-catalyzed reaction.[1][5]
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to create a range of test concentrations. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a solution of AChE in phosphate buffer (e.g., 400 U/L).[1]
-
Prepare a solution of ATCI substrate in phosphate buffer (e.g., 100 mM).[1]
-
Prepare a solution of DTNB in phosphate buffer.[1]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of each this compound dilution to the wells.
-
Positive Control: Add a known AChE inhibitor (e.g., eserine) to designated wells.
-
Negative Control (No Inhibitor): Add only the solvent used for this compound to these wells.
-
Blank (No Enzyme): Add buffer instead of the AChE solution to these wells to account for non-enzymatic hydrolysis of the substrate.
-
-
Enzyme Incubation:
-
Add the AChE solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the interaction between this compound and the enzyme.
-
-
Substrate Addition and Measurement:
-
Prepare a working reagent by mixing the ATCI substrate and DTNB solution in phosphate buffer.[6]
-
Add the working reagent to all wells to initiate the enzymatic reaction.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[1][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of AChE inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Whole-Organism Bioassay (e.g., Insect Larvae)
This protocol is designed to determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against a target insect species. The example below uses a contact-based film method.[7][8]
Materials:
-
Target insect species (e.g., third-instar larvae of a susceptible species)
-
This compound
-
Acetone or another suitable volatile solvent
-
Petri dishes or glass vials
-
Micropipettes
-
Holding containers with a food source for the insects
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of dilutions from the stock solution to create a range of concentrations that are expected to cause between 10% and 90% mortality.[9]
-
-
Treatment of Surfaces:
-
Pipette a known volume (e.g., 1 mL) of each this compound dilution into a separate petri dish or vial.[8]
-
Gently swirl the container to ensure the inner surface is evenly coated.
-
Allow the solvent to evaporate completely in a fume hood, leaving a uniform film of the insecticide.
-
For the control group, treat a set of containers with the solvent only.[10]
-
-
Insect Exposure:
-
Incubation and Observation:
-
Maintain the containers under controlled environmental conditions (e.g., temperature, humidity, light cycle) suitable for the test organism.
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours).[12] An insect is considered dead if it is unable to move when gently prodded.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula if necessary.
-
Use probit analysis to plot the mortality data against the logarithm of the concentration.
-
From the resulting regression line, determine the LC50 value (the concentration of this compound that is lethal to 50% of the test population) and its 95% confidence intervals.[9]
-
Data Presentation
Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro AChE Inhibition by this compound
| Compound | Target Enzyme | IC50 (µM) | 95% Confidence Interval |
| This compound | Human AChE | [Insert Value] | [Insert Range] |
| This compound | Insect AChE | [Insert Value] | [Insert Range] |
| Eserine (Control) | Human AChE | [Insert Value] | [Insert Range] |
Table 2: Toxicity of this compound to [Insect Species]
| Compound | Bioassay Method | Time Point (hours) | LC50 (µg/cm²) | 95% Confidence Interval |
| This compound | Film Contact | 24 | [Insert Value] | [Insert Range] |
| This compound | Film Contact | 48 | [Insert Value] | [Insert Range] |
| This compound | Film Contact | 72 | [Insert Value] | [Insert Range] |
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of this compound action via acetylcholinesterase inhibition in a synapse.
Experimental Workflow for IC50/LC50 Determination
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]
- 3. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]
- 4. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Bioassay Systems QuantiChrom Acetylcholinesterase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 7. journals.rdagriculture.in [journals.rdagriculture.in]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
How to improve the solubility of (+)-Pyraclofos for in vitro experiments
Welcome to the technical support center for (+)-Pyraclofos. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organothiophosphate insecticide.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[1][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic receptors.[1]
Q2: What are the main challenges when preparing this compound for in vitro experiments?
A2: The primary challenge is its low aqueous solubility. This compound has limited solubility in water, which can lead to precipitation when added to aqueous cell culture media, affecting the accuracy and reproducibility of experimental results.
Q3: What solvents are recommended for dissolving this compound?
A3: Due to its low water solubility, organic solvents are necessary to prepare a stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used and effective solvents for dissolving poorly soluble compounds for in vitro assays.[4]
Q4: What is the maximum recommended concentration of organic solvents in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of organic solvents in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO and ethanol. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | The concentration of this compound in the final solution exceeds its aqueous solubility limit. | - Lower the final concentration of this compound in your experiment.- Increase the percentage of the organic co-solvent in the final solution, ensuring it remains within a non-toxic range for your cells.- Prepare a more diluted stock solution to minimize the amount of organic solvent added to the aqueous medium. |
| Cloudiness or formation of a film in the stock solution | The compound is not fully dissolved or has started to precipitate out of the stock solution. | - Gently warm the stock solution in a water bath (37°C) to aid dissolution.- Briefly sonicate the stock solution to break up any aggregates.- Ensure the stock solution is stored properly, protected from light and at the recommended temperature, to prevent degradation or precipitation over time. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound leading to inaccurate dosing. | - Visually inspect the final solution for any signs of precipitation before adding it to your experimental setup.- Prepare fresh dilutions from the stock solution for each experiment.- Vortex the stock solution before making dilutions to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound. For a 10 mM stock solution, you will need 3.61 mg per 1 mL of DMSO (Molecular Weight: 360.8 g/mol ).[1]
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. A brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the serial dilution of the stock solution to prepare working concentrations for your in vitro experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the stock solution to the culture medium and immediately vortex or pipette up and down to mix thoroughly. Do not add the medium to the concentrated stock solution.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v). For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solutions immediately for your experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 360.8 g/mol | [1] |
| Molecular Formula | C14H18ClN2O3PS | [1] |
| Water Solubility | 33 mg/L (at 20°C) | [5] |
| LogP | 5.192 | [6] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-30 mg/mL | A versatile solvent that is miscible with water.[4] Keep final concentration in media low (<0.5%). |
| Ethanol | ~10 mg/mL | An alternative to DMSO. Evaporates more quickly. Keep final concentration in media low (<0.5%). |
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in in vitro experiments.
References
- 1. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]
- 2. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Pyraclofos (Ref: OMS 3040) [sitem.herts.ac.uk]
- 6. chemeo.com [chemeo.com]
Techniques for stabilizing (+)-Pyraclofos stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for stabilizing (+)-Pyraclofos stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For analytical purposes, pesticide-grade acetonitrile (B52724) is a commonly recommended solvent for preparing organophosphate pesticide stock solutions.[1][2][3] Toluene (B28343) and acetone (B3395972) mixtures are also used.[4] The choice of solvent can impact the stability of the solution, with exchange solvents like isooctane, hexane, and toluene sometimes offering superior stability over more polar extraction solvents like acetone, acetonitrile, and ethyl acetate.[1]
Q2: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?
A2: To ensure long-term stability, this compound stock solutions should be stored in a freezer at -20°C.[5] For short-term storage (days to weeks), refrigeration at 2-10°C is acceptable.[6] It is crucial to protect the solutions from light by using amber vials or storing them in the dark.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: As an organophosphate pesticide, this compound is susceptible to alkaline hydrolysis. The rate of degradation significantly increases as the pH rises above 7 (neutral).[7][8] Therefore, it is critical to control the pH of aqueous solutions, ideally maintaining a slightly acidic to neutral pH (around 6.5) for optimal stability.[9]
Q4: How long can I expect my this compound stock solution to be stable?
A4: The stability of your stock solution depends on the solvent, storage temperature, and exposure to light. When stored properly at -20°C in a suitable solvent like acetonitrile, a stock solution can be stable for several months.[10] However, it is best practice to prepare fresh working solutions daily from the stock.[5] For critical applications, the stability of the stock solution should be periodically verified.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis in a basic medium breaks down the molecule, leading to the formation of a pyridinol derivative.[11] Oxidation can occur at the phosphorothioate (B77711) group (P=S), converting it to a phosphate (B84403) group (P=O), which can alter the compound's activity.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | - The concentration of this compound exceeds its solubility in the chosen solvent.- The solvent quality is poor or contains water.- The temperature of the solution has changed, affecting solubility. | - Try increasing the proportion of the organic solvent in your final solution.[13]- Use high-purity, anhydrous solvents.- Gently warm the solution and vortex to redissolve the precipitate. If it persists, the solution may be supersaturated.[14]- Prepare a new, more dilute stock solution.[14] |
| Inconsistent Experimental Results | - Degradation of the stock or working solution.- Inaccurate initial concentration of the stock solution. | - Prepare fresh working solutions daily.[5]- Verify the stability of your stock solution regularly (see Experimental Protocol below).- Ensure the stock solution is stored under the recommended conditions (-20°C, protected from light).- Re-prepare the stock solution, ensuring accurate weighing and dissolution. |
| Rapid Degradation of Working Solutions | - The pH of the aqueous medium is alkaline.- Exposure to light.- Contamination of the solution. | - Adjust the pH of your aqueous solutions to be slightly acidic or neutral (pH 6-7).[7]- Use amber vials or protect solutions from light.- Use high-purity water and sterile techniques to prevent microbial contamination which can contribute to degradation. |
Data Presentation: Stability of Organophosphate Pesticides
| Condition | Solvent | Temperature | Time | Approximate Degradation (%) |
| pH 5 | Water/Acetonitrile (50:50) | 25°C | 30 days | < 5% |
| pH 7 | Water/Acetonitrile (50:50) | 25°C | 30 days | 10-20% |
| pH 9 | Water/Acetonitrile (50:50) | 25°C | 30 days | > 50% |
| Acetonitrile | -20°C | 6 months | < 10% | |
| Acetonitrile | 4°C | 1 month | < 10% | |
| Ethyl Acetate | -20°C | 3 days | > 30% (for some pesticides)[5] |
Note: This data is illustrative for organophosphates and actual degradation rates for this compound may vary.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials:
-
This compound standard (analytical grade)
-
Pesticide-grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Accurately weigh the desired amount of this compound standard (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed compound to the volumetric flask.
-
Add a small amount of acetonitrile to dissolve the compound completely.
-
Once dissolved, fill the volumetric flask to the mark with acetonitrile.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C.
-
Protocol for Stability Assessment of this compound Solution by GC-MS/MS
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Materials:
-
Aged this compound stock solution
-
Freshly prepared this compound stock solution (for comparison)
-
Pesticide-grade acetonitrile
-
GC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions from both the aged and fresh stock solutions to create calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Prepare a quality control (QC) sample from the aged stock at a known concentration.
-
-
GC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound in the QC sample using the calibration curve generated from the fresh stock solution.
-
Compare the measured concentration to the nominal concentration of the QC sample. A significant decrease indicates degradation.
-
The stability can be expressed as the percentage of the initial concentration remaining.
-
-
Example GC-MS/MS Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Start at 70°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.[17]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: Specific precursor and product ions for this compound would need to be determined.
Visualizations
Logical Workflow for Stock Solution Stability Assessment
Caption: Workflow for assessing the stability of this compound stock solutions.
Degradation Pathways of Pyraclofos
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hpc-standards.com [hpc-standards.com]
- 3. 75-05-8 CAS | ACETONITRILE | Pesticide Residue Solvents (for Trace Analysis) | Article No. 0017E [lobachemie.com]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. 89784-60-1・Pyraclofos Standard・160-17801[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. atticusllc.com [atticusllc.com]
- 8. ukm.my [ukm.my]
- 9. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced oxidation processes for chlorpyrifos removal from aqueous solution: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. scispace.com [scispace.com]
- 17. Detection of Several Classes of Pesticides and Metabolites in Meconium by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (+)-Pyraclofos Synthesis
Welcome to the technical support center for the synthesis of (+)-Pyraclofos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis of this chiral organophosphate insecticide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for producing Pyraclofos?
A1: The most common synthetic pathway for Pyraclofos involves a two-step process. First, the key intermediate, 1-(4-chlorophenyl)-4-hydroxypyrazole, is synthesized. This is followed by a phosphorylation reaction where the hydroxypyrazole is reacted with O-ethyl S-propyl phosphorochloridothioate in the presence of a base to yield racemic Pyraclofos. The desired (+)-enantiomer is then obtained through chiral separation.
Q2: I am having trouble with the synthesis of the 1-(4-chlorophenyl)-4-hydroxypyrazole intermediate. What are the common issues?
A2: Challenges in the synthesis of 1-(4-chlorophenyl)-4-hydroxypyrazole often relate to reaction conditions and purity of starting materials. Common problems include low yields, incomplete reactions, and the formation of side products. It is crucial to use pure p-chlorophenylhydrazine hydrochloride and to carefully control the reaction temperature and time. One reported method involves reacting p-chlorophenylhydrazine hydrochloride with acrylamide (B121943) in ethanol (B145695) with sodium ethoxide, followed by oxidation.[1] Another approach describes the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) in the presence of a catalyst like ferric chloride.[2]
Q3: How can I obtain the pure this compound enantiomer?
A3: Currently, the most established method for obtaining this compound is through the chiral separation of the racemic mixture. This is typically achieved using chiral high-performance liquid chromatography (HPLC).
Q4: What are the potential side reactions during the final phosphorylation step?
A4: The phosphorylation of 1-(4-chlorophenyl)-4-hydroxypyrazole is a critical step where side reactions can occur. Potential issues include:
-
Over-phosphorylation: Reaction at other nucleophilic sites on the pyrazole (B372694) ring, although less likely at the 4-hydroxy position.
-
Hydrolysis: The phosphorochloridothioate reagent is sensitive to moisture and can hydrolyze, reducing its reactivity.
-
Side reactions of the base: The choice of base is critical. Stronger, non-nucleophilic bases are generally preferred to avoid unwanted reactions with the electrophilic phosphorus center.
Q5: What are the recommended purification methods for the final Pyraclofos product?
A5: The purification of Pyraclofos, an organothiophosphate, typically involves chromatographic techniques. Given its chemical nature, methods used for the purification of similar compounds like phosphorothioate (B77711) oligonucleotides can be adapted. These methods often include:
-
Anion-Exchange Chromatography (AEX): Effective for separating charged impurities.[3][4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for separating the desired product from non-polar impurities.
-
Ion-Pair Chromatography (IPC): Can be a valuable tool for purifying organophosphates.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of Pyraclofos.
Problem 1: Low Yield in the Synthesis of 1-(4-chlorophenyl)-4-hydroxypyrazole
| Possible Cause | Suggested Solution |
| Impure starting materials | Ensure the p-chlorophenylhydrazine hydrochloride and other reagents are of high purity. Recrystallize if necessary. |
| Suboptimal reaction temperature | Optimize the reaction temperature. For the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one, temperatures between 65°C and 100°C have been reported, with reaction times of around 4 hours.[2] |
| Inefficient oxidation | Ensure adequate aeration if performing an air oxidation. The choice and amount of catalyst (e.g., ferric chloride) are also critical.[2] |
| Incorrect pH during workup | After oxidation, the pH should be carefully adjusted to precipitate the product. A pH of 5-8 has been reported to be effective.[2] |
Problem 2: Incomplete Reaction or Low Yield in the Final Phosphorylation Step
| Possible Cause | Suggested Solution |
| Inactive O-ethyl S-propyl phosphorochloridothioate | This reagent is moisture-sensitive. Ensure it is handled under anhydrous conditions. Use freshly prepared or properly stored reagent. |
| Inappropriate base | The choice of base is crucial. A non-nucleophilic organic base, such as pyridine (B92270) or triethylamine, is often used to scavenge the HCl produced during the reaction without competing with the hydroxypyrazole. |
| Suboptimal reaction conditions | Systematically vary the reaction temperature, solvent, and reaction time to find the optimal conditions. The reaction is typically carried out in an inert solvent like acetonitrile. |
| Steric hindrance | While less of an issue at the 4-position, ensure the reaction is stirred efficiently to overcome any potential steric hindrance. |
Experimental Protocols
Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole[1]
-
Reaction Setup: In a reaction vessel, mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.
-
Reagent Addition: Add 31.6 g (0.46 mol) of sodium ethoxide and then slowly add 21.52 g (0.3 mol) of acrylamide at 40°C.
-
Reaction: Heat the mixture to 80°C and stir for 6 hours. Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the p-chlorophenylhydrazine hydrochloride is consumed.
-
Solvent Removal: Remove the ethanol by distillation under reduced pressure.
-
Oxidation: Dissolve the residue in 145 g of water and add a solution of 5.46 g (0.02 mol) of ferric chloride hexahydrate. Heat to 80°C and bubble air through the mixture at a flow rate of 70 L/min for 8 hours.
-
Workup: After the reaction is complete (monitored by LC), add 50 g of water at 50°C. Adjust the pH to 1 with hydrochloric acid.
-
Isolation: Cool the solution to 30°C to precipitate the product. Filter the solid to obtain 1-(4-chlorophenyl)-3-pyrazolol.
Note: This protocol describes the synthesis of the 3-hydroxy isomer. The synthesis of the required 4-hydroxy isomer follows a similar principle but with different starting materials not detailed in the provided search results.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the phosphorylation step.
References
Troubleshooting common issues in the analytical detection of Pyraclofos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of Pyraclofos. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the determination of Pyraclofos?
A1: The most common analytical techniques for the determination of Pyraclofos residues are gas chromatography (GC) and high-performance liquid chromatography (HPLC). GC is often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for selective and sensitive detection. HPLC methods, typically using a C18 column, are also employed, often with UV or mass spectrometric detection.
Q2: What is the QuEChERS method and is it suitable for Pyraclofos extraction?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. It involves an extraction and cleanup step to remove interfering substances from the sample. The QuEChERS method has been successfully applied for the extraction of Pyraclofos from complex matrices like perilla leaves, demonstrating good recovery and reproducibility.
Q3: What are the typical degradation pathways for Pyraclofos?
A3: Organophosphorus pesticides like Pyraclofos are susceptible to degradation through hydrolysis and photolysis. Hydrolysis can be influenced by the pH of the medium, with faster degradation often observed under alkaline conditions. Photolysis, or degradation by light, can also contribute to the breakdown of the molecule. While specific degradation products for Pyraclofos are not extensively documented in readily available literature, the general degradation pathway for organophosphorus pesticides involves the cleavage of the phosphate (B84403) ester bond, leading to the formation of more polar and less toxic compounds. For instance, the hydrolysis of the related organophosphate chlorpyrifos (B1668852) yields 3,5,6-trichloro-2-pyridinol (B117793) (TCP) as a major degradation product.[1]
Q4: How can I ensure the stability of my Pyraclofos analytical standards and samples?
A4: To ensure the stability of Pyraclofos in analytical solutions, it is recommended to store stock solutions in a refrigerator or freezer, protected from light.[2] Working standards should be prepared fresh from the stock solution as needed. For water samples, the addition of a solvent like acetonitrile (B52724) (at least 25%) can improve the stability of pesticides, even after 168 hours of storage.[3] When using solid-phase extraction (SPE) cartridges for sample cleanup, it is advisable to store them at low temperatures (-20°C) if analysis is not performed immediately, as degradation can occur at room temperature.[4]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: No peaks or very small peaks are observed for Pyraclofos.
| Possible Cause | Solution |
| Injector Issue | - Ensure the syringe is functioning correctly and injecting the sample. - Check for leaks in the injector port. - Verify that the injector temperature is appropriate for Pyraclofos and not causing thermal degradation. |
| Column Issue | - Confirm that the GC column is installed correctly and there are no leaks at the connections. - The column may be degraded or contaminated; consider conditioning or replacing the column. |
| Detector Issue | - Check that the detector gases (for NPD) are turned on and at the correct flow rates. - The detector may be dirty or require maintenance. |
| Sample Preparation Issue | - Verify the extraction and cleanup procedure to ensure Pyraclofos is not being lost during these steps. |
Problem: Peak tailing is observed for the Pyraclofos peak.
| Possible Cause | Solution |
| Active Sites in the System | - Co-extracted matrix components can mask active sites in the GC inlet and column, leading to improved peak shape. However, if the matrix is too clean, tailing can occur. Consider using matrix-matched standards. - Deactivate the injector liner and the first few centimeters of the column. |
| Column Overload | - Dilute the sample to a lower concentration. |
| Inappropriate Injection Technique | - Optimize the injection speed and volume. |
| Column Contamination | - Bake out the column at a high temperature (within its limits) to remove contaminants. - Trim the first few centimeters of the column. |
Problem: Retention time of Pyraclofos is shifting.
| Possible Cause | Solution |
| Inconsistent Flow Rate | - Check for leaks in the gas lines. - Ensure the carrier gas regulator is providing a constant pressure. |
| Oven Temperature Fluctuation | - Verify the stability and accuracy of the GC oven temperature. |
| Column Degradation | - A degrading stationary phase can lead to changes in retention time. Replace the column if necessary. |
| Matrix Effects | - Complex matrices can affect the chromatography. The use of a retention time locking software feature can help maintain consistent retention times. |
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Low recovery of Pyraclofos from the sample.
| Possible Cause | Solution |
| Inefficient Extraction | - Optimize the extraction solvent and technique. For complex matrices, a thorough homogenization and extraction procedure like QuEChERS is recommended. - Ensure the pH of the extraction solvent is suitable for Pyraclofos (organophosphates can be unstable at high pH). |
| Matrix Effects | - Matrix components can interfere with the extraction and cleanup process.[5] - Employ a more effective cleanup step, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18, GCB). - Use matrix-matched calibration standards to compensate for matrix effects.[3] |
| Analyte Degradation | - Pyraclofos may degrade during sample processing, especially if exposed to high temperatures or extreme pH.[6] Keep samples cool and process them in a timely manner. |
| Improper SPE Elution | - Ensure the elution solvent is strong enough to desorb Pyraclofos from the SPE cartridge. Optimize the elution solvent and volume. |
Problem: Broad or split peaks for Pyraclofos.
| Possible Cause | Solution |
| Column Issues | - The column may be voided or contaminated. Try reversing the column and flushing it, or replace the column. - The column frit may be plugged. |
| Mobile Phase Incompatibility | - Ensure the sample solvent is compatible with the mobile phase. High organic content in the sample solvent can cause peak distortion in reversed-phase chromatography. |
| Co-eluting Interferences | - Optimize the chromatographic conditions (e.g., gradient, mobile phase composition) to separate Pyraclofos from interfering compounds. - Improve the sample cleanup procedure. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
Experimental Protocols
Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline based on methods used for pesticide residue analysis and should be optimized for your specific matrix.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by GC or HPLC.
Data Presentation
Table 1: Recommended Starting Conditions for GC-NPD Analysis of Pyraclofos
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300 °C |
Table 2: Recommended Starting Conditions for HPLC-UV Analysis of Pyraclofos (Adapted from methods for similar organophosphorus pesticides)
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220-230 nm |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Experimental workflow for Pyraclofos analysis.
Caption: Troubleshooting decision tree for low recovery issues.
References
- 1. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. | Semantic Scholar [semanticscholar.org]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of pesticides stored on polymeric solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. gpnmag.com [gpnmag.com]
Technical Support Center: Chiral Separation of Pyraclofos Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the chiral separation of Pyraclofos enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is Pyraclofos and why is its chiral separation important?
A1: Pyraclofos is a chiral organophosphate insecticide.[1] Like many chiral pesticides, its enantiomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[2][3][4] For instance, studies have shown that (-)-pyraclofos (B12726557) is significantly more potent against butyrylcholinesterase (BChE), while (+)-pyraclofos can be more toxic to certain aquatic organisms. Separating and analyzing the individual enantiomers is crucial for accurate risk assessment, understanding its environmental fate, and developing more effective and safer agrochemical formulations.[5][6]
Q2: What are the primary analytical techniques for separating Pyraclofos enantiomers?
A2: The most common and effective techniques for the chiral separation of pesticide enantiomers, including Pyraclofos, are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[7][8] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and faster alternative.[9][10] HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), is the most frequently utilized method due to its robustness and high success rate.[8][11]
Q3: What type of HPLC columns are most effective for Pyraclofos separation?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are highly effective for separating a wide range of chiral pesticides.[12][13] For Pyraclofos specifically, baseline resolution has been successfully achieved using Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) columns.
Q4: Can detectors other than UV be beneficial for chiral analysis?
A4: Yes. While UV detectors are standard, coupling HPLC with a Circular Dichroism (CD) detector can selectively identify the polarity of each enantiomer.[3][4] Furthermore, a Mass Spectrometer (MS) provides high sensitivity and can distinguish chiral isomers from impurities, which is particularly useful for complex sample matrices.[3][4]
Troubleshooting Guide
Problem 1: I am not seeing any separation of the Pyraclofos enantiomers.
-
Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: The selection of the CSP is the most critical factor in chiral HPLC.[14] If you are not observing any separation, the CSP may not be suitable for Pyraclofos.
-
Recommendation: Screen multiple polysaccharide-based CSPs. Columns like Chiralpak IA, IB-N, IC, ID, IE, and IF have shown success with various organophosphate pesticides.[11] For Pyraclofos, Chiralcel OD and Chiralpak AD are documented to provide good resolution.
-
-
-
Potential Cause 2: Incorrect Mobile Phase.
-
Solution: The mobile phase composition is crucial for achieving enantioselectivity.
-
Recommendation (Normal Phase): Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). Systematically vary the alcohol percentage. For many chiral separations, a small change in the modifier concentration can have a significant impact.[11]
-
Recommendation (Capillary Electrophoresis): For Non-Aqueous Capillary Electrophoresis (NACE), a medium of methanol/acetonitrile (MeOH/ACN) with a chiral selector like sulfated-β-cyclodextrin (SC) can be effective.[7]
-
-
Problem 2: The resolution between the two enantiomer peaks is poor (peaks are overlapping).
-
Potential Cause 1: Suboptimal Mobile Phase Composition.
-
Solution: Fine-tune the mobile phase.
-
Action: In normal phase HPLC, decrease the concentration of the alcohol modifier (e.g., from 10% 2-propanol to 5%). This generally increases retention time and can improve resolution.
-
Action: Experiment with different alcohol modifiers. For example, switching from 2-propanol to ethanol (B145695) can alter selectivity.
-
-
-
Potential Cause 2: Inappropriate Column Temperature.
-
Solution: Optimize the column temperature. Lower temperatures often increase enantioselectivity and resolution, although this may also lead to broader peaks and higher backpressure.
-
Action: Analyze samples at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for your specific CSP and mobile phase combination.
-
-
-
Potential Cause 3: Flow Rate is too High.
-
Solution: Reduce the flow rate. A lower flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution.
-
Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
-
Problem 3: My peak shapes are poor (significant tailing or fronting).
-
Potential Cause 1: Analyte Overload.
-
Solution: The amount of sample injected onto the column is too high.
-
Action: Reduce the concentration of your Pyraclofos standard or the injection volume.
-
-
-
Potential Cause 2: Incompatible Sample Solvent.
-
Solution: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.
-
Action: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
-
-
Potential Cause 3: Secondary Interactions.
-
Solution: In some cases, acidic or basic additives to the mobile phase can improve peak shape by suppressing unwanted ionic interactions with the stationary phase.
-
Action: While less common in normal phase, consider adding a very small amount of an acid (e.g., trifluoroacetic acid - TFA) or base (e.g., triethylamine (B128534) - TEA) to the mobile phase. This should be done cautiously as it can dramatically alter selectivity.
-
-
Problem 4: The analysis time is too long.
-
Potential Cause 1: Mobile Phase is too Weak.
-
Solution: Increase the strength of the mobile phase to decrease retention times.
-
Action: In normal phase mode, increase the percentage of the alcohol modifier in the hexane/alcohol mixture.[11] Be aware that this may reduce resolution.
-
-
-
Potential Cause 2: Inefficient Separation Technique.
-
Solution: Consider alternative, faster techniques if high throughput is required.
-
Action: Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO2 as the primary mobile phase, can significantly reduce analysis times compared to traditional HPLC methods.[9]
-
-
Quantitative Data Summary
The following table summarizes typical conditions used for the chiral separation of organophosphate pesticides, including Pyraclofos, on polysaccharide-based CSPs.
| Parameter | Condition 1 | Condition 2 | Reference |
| Analyte | Pyraclofos | Pyraclofos | |
| Technique | HPLC | HPLC | |
| CSP | Chiralcel OD | Chiralpak AD | |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | |
| Temperature | Ambient | Ambient | |
| Resolution (Rs) | Baseline resolution achieved | Baseline resolution achieved |
Experimental Protocols
Protocol 1: HPLC Method for Chiral Separation of Pyraclofos
This protocol is based on established methods for Pyraclofos and other organophosphate pesticides.[11]
-
System Preparation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak AD (4.6 mm i.d. x 150 mm).[11]
-
Mobile Phase: Prepare a mixture of HPLC-grade n-hexane and 2-propanol (90:10, v/v). Degas the mobile phase thoroughly before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 250 nm.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Pyraclofos in 2-propanol.
-
Dilute the stock solution with the mobile phase (n-hexane/2-propanol, 90:10) to a working concentration (e.g., 10 µg/mL).
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If resolution is not optimal, adjust the mobile phase composition (e.g., change the ratio to 95:5 or 85:15) or the column temperature.
-
Visualizations
Caption: General workflow for developing a chiral HPLC separation method.
Caption: Troubleshooting decision tree for poor enantiomeric resolution.
Caption: Key components of an HPLC system for chiral analysis.
References
- 1. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in environmental safety of current chiral insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. jasco-global.com [jasco-global.com]
- 5. Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enantioselective Analysis of Chiral Agrochemicals with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Strategies to minimize matrix interference in Pyraclofos analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix interference in the analysis of Pyraclofos.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My Pyraclofos signal is significantly lower in the sample matrix compared to the pure solvent standard. What is causing this?
A: You are likely observing a phenomenon known as matrix-induced signal suppression .[1][2] This occurs when co-extracted components from the sample matrix interfere with the ionization of Pyraclofos in the instrument's source (e.g., in LC-MS/MS), leading to a decreased signal and inaccurate quantification.[1][2][3]
Q2: I'm observing high background noise and many interfering peaks in my chromatogram. How can I obtain a cleaner extract?
A: A high background and interfering peaks indicate that your sample extract is not clean enough. The most effective solution is to improve the cleanup step after the initial extraction. For QuEChERS-based methods, this involves using dispersive solid-phase extraction (d-SPE).[4][5] Consider the nature of your matrix to select the appropriate sorbents. For example, a combination of PSA (Primary Secondary Amine) and C18 is often used to remove sugars, fatty acids, and other nonpolar interferences. For matrices rich in pigments or sterols, Graphitized Carbon Black (GCB) can be effective, but be aware it may retain planar pesticides.[6]
Q3: My Pyraclofos recovery is inconsistent across different types of samples (e.g., spinach vs. orange). How can I improve quantitative accuracy?
A: Inconsistent recovery across different matrices is a classic sign of variable matrix effects.[7] The best strategy to compensate for this is to use matrix-matched calibration .[5][8][9][10] This involves preparing your calibration standards in a blank matrix extract that is free of Pyraclofos but otherwise identical to your samples.[7][8] This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.[9]
Q4: Can I just dilute my sample extract to reduce the matrix effect?
A: Yes, dilution is a straightforward and often effective method to mitigate matrix effects.[11][12] Diluting the extract reduces the concentration of co-eluting matrix components that cause interference.[11] However, a key limitation is that dilution also lowers the concentration of Pyraclofos, which may compromise the method's sensitivity and limit of quantification (LOQ). This strategy is most effective when the initial concentration of Pyraclofos in the sample is high.
Q5: My results are still not reproducible even after improving the cleanup step. What other factors should I consider?
A: If you have optimized sample preparation and still face reproducibility issues, consider the following:
-
Internal Standards (IS): Use a suitable internal standard, ideally an isotope-labeled version of Pyraclofos. An IS is added to the sample before extraction and can compensate for variations in extraction efficiency, injection volume, and instrumental response.[6][13]
-
Instrument Maintenance: Matrix components can accumulate in the GC inlet liner, column, or MS source.[14] Ensure a robust maintenance schedule, including regular replacement of the liner and septa, trimming the analytical column, and cleaning the ion source. Mid-column backflushing is an advanced technique that can significantly extend maintenance-free operation time.[14]
-
Analyte Protectants (for GC analysis): Adding analyte protectants to the sample extract can help prevent the degradation of pesticides in the hot GC inlet by masking active sites in the liner and on the column.[10]
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect"?
A: The matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other components in the sample matrix.[2][3] It is a significant challenge in quantitative analysis, particularly when using sensitive techniques like LC-MS/MS and GC-MS/MS, as it can lead to underestimation or overestimation of the analyte's concentration.[1][9]
Q2: What is the most common sample preparation method for Pyraclofos analysis in complex matrices?
A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including Pyraclofos, in various food and environmental matrices.[4][5][15] The method involves an initial extraction with a solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[5][16]
Q3: How do I choose the correct d-SPE sorbents for my sample cleanup?
A: The choice of d-SPE sorbent depends on the composition of your sample matrix. A combination of sorbents is often used to remove different types of interferences. The table below summarizes common sorbents and their primary uses.
| Sorbent | Primary Use / Target Interferences |
| Magnesium Sulfate (B86663) (MgSO₄) | Removes excess water from the extract. |
| Primary Secondary Amine (PSA) | Removes sugars, fatty acids, organic acids, and some pigments. |
| C18 (Octadecylsilane) | Removes nonpolar interferences like fats and waxes. |
| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols. Caution: May adsorb planar pesticides. |
Q4: How does matrix-matched calibration work?
A: Matrix-matched calibration involves preparing the calibration standards in a blank sample matrix that is known to be free of the target analyte (Pyraclofos).[7][8] By doing this, the calibration standards and the unknown samples have a similar composition. This approach effectively compensates for signal suppression or enhancement because both the standards and the samples are affected by the matrix in the same way.[9]
Quantitative Data Summary
The following table summarizes reported recovery data for Pyraclofos using QuEChERS-based methods, demonstrating the effectiveness of this approach.
| Matrix | Extraction/Cleanup Method | Fortification Levels | Average Recovery (%) | Analytical Technique | Reference |
| Perilla Leaves | QuEChERS (Ethyl Acetate), d-SPE | 0.33 mg/kg, 1.65 mg/kg | 80.76 - 95.38% | GC-NPD / GC-MS | [4] |
| Various | QuEChERS | Not Specified | 81 - 120% | LC-MS/MS | [15] |
Experimental Protocols
Protocol 1: QuEChERS Extraction (General Procedure)
This protocol is a general guideline and may need optimization for specific matrices.
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[6][16] For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of water to rehydrate.[6]
-
Solvent Addition: Add 10-15 mL of acetonitrile (B52724) to the tube. If an internal standard is used, add it at this stage.
-
Salting Out: Add a pre-packaged salt mixture, commonly containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc).[4]
-
Extraction: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can ensure consistency.
-
Centrifugation: Centrifuge the tube at >3000 rpm for 5 minutes.[16] This will separate the sample into a solid debris layer at the bottom and an upper organic (acetonitrile) layer containing the extracted analytes.
-
Collection: The upper acetonitrile layer is now ready for the cleanup step.
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot (e.g., 6-8 mL) of the acetonitrile extract from Protocol 1 into a 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., MgSO₄, PSA, and/or C18).
-
Cleanup: Cap the tube and shake vigorously for 30-60 seconds to ensure the extract interacts thoroughly with the sorbents.
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes to pellet the d-SPE sorbents.
-
Final Extract: The resulting supernatant is the cleaned extract. Carefully collect it and filter it through a 0.22 µm filter if necessary before transferring to an autosampler vial for analysis (GC-MS or LC-MS).
Protocol 3: Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Extract: First, perform a complete extraction and cleanup (Protocols 1 and 2) on a sample matrix that is known to be free of Pyraclofos. This is your "blank matrix extract."
-
Prepare Stock Solution: Prepare a high-concentration stock solution of Pyraclofos in a pure solvent (e.g., acetonitrile).
-
Serial Dilution: Create a series of intermediate standards by diluting the stock solution in pure solvent.
-
Spiking: Prepare the final calibration standards by spiking small, precise volumes of the intermediate standards into aliquots of the blank matrix extract.[7] This ensures the final solvent composition and matrix concentration are consistent across all calibration levels. For example, add 10 µL of standard to 990 µL of blank matrix extract.
Visualizations
Caption: Pyraclofos analysis workflow from sample preparation to final quantification.
Caption: Troubleshooting logic for addressing low or inconsistent Pyraclofos signals.
References
- 1. it.restek.com [it.restek.com]
- 2. chromtech.com.au [chromtech.com.au]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 9. researchgate.net [researchgate.net]
- 10. Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Integrated Strategy for Purification by Combining Solid-Phase Extraction with Dispersive-Solid-Phase Extraction for Detecting 22 Pesticides and Metabolite Residues in Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Addressing and Overcoming Insect Resistance to (+)-Pyraclofos
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing and overcoming insect resistance to the organophosphate insecticide, (+)-Pyraclofos. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Section 1: Identifying the Nature of Resistance
Question: My insect population is showing reduced susceptibility to this compound. How can I determine the primary mechanism of resistance?
Answer: The first step is to differentiate between the two major resistance mechanisms for organophosphates: metabolic resistance and target-site resistance. A third mechanism, penetration resistance, can also play a role but is often secondary.
-
Metabolic Resistance: This is the most common form of resistance, where insects exhibit an enhanced ability to detoxify the insecticide before it reaches its target site.[1] This is often due to the overexpression or increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione (B108866) S-transferases (GSTs).[2]
-
Target-Site Resistance: This involves a modification of the insecticide's target, acetylcholinesterase (AChE), which reduces the binding affinity of this compound.[1] This is typically caused by point mutations in the ace-1 gene, which codes for AChE.[1][3]
-
Penetration Resistance: This occurs when changes in the insect's cuticle slow down the absorption of the insecticide, providing more time for metabolic detoxification.[1]
A straightforward initial approach is to conduct synergist bioassays.
Question: What are synergists and how can they help diagnose the resistance mechanism?
Answer: Synergists are compounds that are generally not toxic on their own but can increase the toxicity of an insecticide by inhibiting specific detoxification enzymes.[3] By comparing the toxicity of this compound with and without a synergist, you can infer the involvement of metabolic resistance.
Commonly used synergists for diagnosing organophosphate resistance include:
-
Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases.[4]
-
Triphenyl phosphate (B84403) (TPP): An inhibitor of carboxylesterases.[4]
-
Diethyl maleate (B1232345) (DEM): An inhibitor of glutathione S-transferases.[4]
If the addition of a synergist significantly increases the mortality of the resistant insect population, it strongly suggests that the corresponding enzyme system is involved in the resistance.
Section 2: Investigating Metabolic Resistance
Question: My synergist assays with PBO show a high synergism ratio. What are my next steps to confirm and characterize this metabolic resistance?
Answer: A high synergism ratio with PBO points towards P450-mediated detoxification. To further investigate:
-
Enzyme Activity Assays: Conduct biochemical assays to directly measure the activity of P450s, CarE, and GSTs in your resistant and susceptible insect strains. Increased activity in the resistant strain provides direct evidence of metabolic resistance.
-
Metabolite Analysis: A key indicator of metabolic resistance to this compound is an altered metabolic pathway. Research on resistant houseflies has shown a significant increase in the cleavage of the P-O-aryl bond, leading to a much higher production of the glucose conjugate of 1-(4-chlorophenyl)-4-hydroxypyrazole (CHP-glucose conjugate).[5] Analyzing the metabolic profile of this compound in your insect strain can provide definitive evidence of the detoxification pathway involved.
Question: I suspect carboxylesterase-mediated resistance. What should I look for?
Answer: If you observe a significant synergistic effect with TPP, this suggests the involvement of carboxylesterases. You should then proceed with carboxylesterase activity assays using general substrates like α-naphthyl acetate (B1210297) or β-naphthyl acetate. A significantly higher esterase activity in the resistant strain compared to the susceptible strain would confirm this mechanism.
Section 3: Investigating Target-Site Resistance
Question: The synergist bioassays did not significantly increase the toxicity of this compound in my resistant population. What does this suggest?
Answer: The absence of significant synergism suggests that metabolic resistance is likely not the primary mechanism. In this case, target-site resistance due to a modified acetylcholinesterase (AChE) is highly probable.
Question: How can I confirm target-site resistance to this compound?
Answer:
-
AChE Inhibition Assay: The primary mode of action of this compound is the inhibition of AChE. You can perform an in vitro AChE inhibition assay using brain homogenates from both your resistant and susceptible insect strains. A higher concentration of this compound required to inhibit 50% of the AChE activity (IC50) in the resistant strain compared to the susceptible strain is a strong indicator of a less sensitive AChE.
-
Molecular Analysis of the ace-1 Gene: The definitive method to confirm target-site resistance is to sequence the ace-1 gene from resistant and susceptible individuals. Several point mutations in this gene are well-documented to confer resistance to organophosphates. Look for mutations such as:
-
G119S: This is a common mutation that confers a high level of resistance.
-
I161V, G265A, F330Y, G368A: These are other frequently observed mutations.[3]
-
The presence of one or more of these mutations in your resistant population provides conclusive evidence of target-site resistance.
Section 4: Overcoming Resistance
Question: How can I overcome this compound resistance in my experiments or in a pest management strategy?
Answer:
-
For Metabolic Resistance:
-
Use of Synergists: In a research context, co-administration of the relevant synergist (e.g., PBO) with this compound can restore its efficacy.
-
Insecticide Rotation: In a pest management scenario, rotating to an insecticide with a different mode of action is crucial. Continued use of organophosphates will likely select for even higher levels of resistance.
-
-
For Target-Site Resistance:
-
Switching Insecticide Class: Since the target site is altered, using other organophosphates will likely be ineffective. It is essential to switch to an insecticide from a different chemical class with a different mode of action (e.g., pyrethroids, neonicotinoids), provided there is no cross-resistance.
-
-
General Strategies:
-
Mixtures and Rotations: Using insecticide mixtures with different modes of action or rotating between different classes of insecticides can delay the development of resistance.
-
Integrated Pest Management (IPM): Employing a combination of control methods, including biological control, cultural practices, and judicious use of insecticides, is the most sustainable approach to manage resistance.[3]
-
Data Presentation
Table 1: Hypothetical Resistance Ratios and Synergism Ratios for this compound in a Resistant Insect Strain.
(Note: Specific published resistance ratio data for this compound is limited. This table provides an illustrative example based on typical findings for organophosphate resistance.)
| Treatment | LC50 (µ g/insect ) Susceptible Strain | LC50 (µ g/insect ) Resistant Strain | Resistance Ratio (RR) | Synergism Ratio (SR) |
| This compound alone | 0.1 | 15.0 | 150.0 | - |
| This compound + PBO | 0.09 | 1.2 | 13.3 | 12.5 |
| This compound + TPP | 0.11 | 7.5 | 68.2 | 2.0 |
| This compound + DEM | 0.1 | 14.5 | 145.0 | 1.03 |
Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain Synergism Ratio (SR) = LC50 of this compound alone / LC50 of this compound with synergist
Table 2: Common ace-1 Gene Mutations Conferring Organophosphate Resistance and Their Effects.
| Mutation | Amino Acid Change | Reported Effect on AChE Sensitivity |
| G119S | Glycine to Serine | High resistance to organophosphates and carbamates. |
| I161V | Isoleucine to Valine | Moderate resistance.[3] |
| G265A | Glycine to Alanine | Moderate resistance.[3] |
| F330Y | Phenylalanine to Tyrosine | Moderate resistance, can increase the spectrum of resistance when combined with other mutations.[3] |
| G368A | Glycine to Alanine | Low to moderate resistance.[3] |
Experimental Protocols
Protocol 1: Synergist Bioassay
Objective: To determine the involvement of metabolic enzymes in this compound resistance.
Materials:
-
This compound solutions of varying concentrations
-
Synergists: Piperonyl butoxide (PBO), Triphenyl phosphate (TPP), Diethyl maleate (DEM)
-
Susceptible and resistant strains of the insect species
-
Topical application equipment (e.g., micro-applicator) or diet incorporation materials
-
Observation arenas
Methodology:
-
Determine the LC50 of this compound: Conduct a dose-response bioassay to determine the concentration of this compound that kills 50% of the susceptible and resistant insect populations.
-
Prepare Synergist Solutions: Prepare solutions of PBO, TPP, and DEM at a sublethal concentration that is known to inhibit the target enzymes.
-
Synergist Pre-treatment: Treat a group of resistant insects with each synergist solution approximately 1-2 hours before insecticide application. A control group should be treated with the solvent only.
-
Insecticide Application: Apply a range of concentrations of this compound to both the synergist-pre-treated and non-treated insects.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate the LC50 values for this compound alone and in combination with each synergist. Calculate the Synergism Ratio (SR).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
Objective: To assess the sensitivity of AChE from susceptible and resistant insects to this compound.
Materials:
-
Insect heads (source of AChE)
-
Phosphate buffer (0.1 M, pH 7.5)
-
DTNB (Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
This compound solutions of varying concentrations
-
Microplate reader
Methodology:
-
Enzyme Preparation: Homogenize insect heads in cold phosphate buffer and centrifuge to obtain a supernatant containing the AChE enzyme.
-
Protein Quantification: Determine the protein concentration of the enzyme extract.
-
Assay Setup: In a 96-well plate, add the enzyme extract, DTNB solution, and varying concentrations of this compound. A control well should contain the enzyme and DTNB without the inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both susceptible and resistant strains.
Protocol 3: Molecular Detection of ace-1 Mutations (PCR-RFLP)
Objective: To detect the presence of specific point mutations in the ace-1 gene.
Materials:
-
Individual insects from susceptible and resistant strains
-
DNA extraction kit
-
PCR primers flanking the mutation site of interest (e.g., for G119S)
-
Taq polymerase and other PCR reagents
-
Restriction enzyme that specifically recognizes the sequence created by the mutation (e.g., AluI for G119S)
-
Agarose (B213101) gel electrophoresis equipment
Methodology:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the region of the ace-1 gene containing the potential mutation using the designed primers.
-
Restriction Digest: Digest the PCR product with the appropriate restriction enzyme.
-
Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.
-
Genotype Determination:
-
Susceptible (wild-type): The PCR product will not be cut by the enzyme, resulting in a single, larger band.
-
Resistant (homozygous mutant): The PCR product will be cut into two smaller fragments.
-
Heterozygous: Three bands will be visible (the uncut fragment and the two smaller digested fragments).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for diagnosing resistance mechanisms.
References
- 1. Cross-resistance and possible mechanisms of chlorpyrifos resistance in Laodelphax striatellus (Fallén) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. Insect resistance to biopesticides | E-Journal of Entomology and Biologicals [ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. nifa.usda.gov [nifa.usda.gov]
Technical Support Center: Enhancing Solid-Phase Extraction (SPE) Efficiency for Pyraclofos Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of solid-phase extraction (SPE) for the cleanup of Pyraclofos (B166689).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for efficient Pyraclofos cleanup using SPE?
A1: The most critical parameters for successful SPE cleanup of Pyraclofos include the choice of sorbent material, the selection of appropriate conditioning, washing, and elution solvents, sample pH, and the flow rate of the sample and solvents through the cartridge. Optimizing these factors is crucial for achieving high recovery and minimizing matrix effects.
Q2: Which type of SPE sorbent is best suited for Pyraclofos extraction?
A2: Both reversed-phase sorbents, such as C18, and polymeric sorbents are effective for extracting organophosphorus pesticides like Pyraclofos.[1] C18 is a common choice due to its hydrophobicity, which effectively retains nonpolar to moderately polar compounds from aqueous matrices.[2] Polymeric sorbents can offer a wider pH stability range and potentially higher retention for a broader range of analytes.[1] The optimal choice often depends on the specific sample matrix.
Q3: How can I minimize matrix effects when analyzing Pyraclofos in complex samples like fruits and vegetables?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge.[3] To minimize these effects, consider the following strategies:
-
Dilution of the final extract: This is a simple and often effective method to reduce the concentration of co-eluting matrix components.
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.
-
Use of an internal standard: A stable isotope-labeled analog of Pyraclofos is ideal, as it will co-elute and experience similar matrix effects.
-
Optimized cleanup: Employing a more rigorous cleanup step, potentially using a combination of sorbents in the SPE process, can help remove interfering compounds.[4]
Q4: What are the common causes of low recovery for Pyraclofos during SPE, and how can I troubleshoot this issue?
A4: Low recovery of Pyraclofos can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete elution: The elution solvent may not be strong enough to desorb Pyraclofos from the sorbent. Try a stronger solvent or a combination of solvents.[5]
-
Analyte breakthrough during sample loading: This can occur if the sample is loaded too quickly or if the sorbent capacity is exceeded. Reduce the flow rate during sample loading and ensure the amount of sorbent is sufficient for the sample size.[5]
-
Analyte loss during the washing step: The wash solvent may be too strong, leading to the premature elution of Pyraclofos. Use a weaker wash solvent.[5]
-
Improper cartridge conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor retention. Always follow the recommended conditioning steps for the specific sorbent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Pyraclofos Recovery | Incomplete elution from the SPE sorbent. | Use a stronger elution solvent or a mixture of polar and non-polar solvents. Ensure the elution volume is sufficient.[5] |
| Analyte breakthrough during sample loading. | Decrease the flow rate during sample loading. Ensure the sorbent mass is adequate for the sample volume and concentration.[5] | |
| Analyte loss during the wash step. | Use a weaker (more polar for reversed-phase) wash solvent. Analyze the wash eluate to confirm if the analyte is being lost.[5] | |
| Improper sorbent activation/conditioning. | Ensure the sorbent is properly solvated by flushing with the recommended conditioning solvents before loading the sample. Do not let the sorbent dry out before sample application. | |
| High Variability in Results | Inconsistent sample loading or elution flow rates. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples. |
| Non-homogenous sample. | Ensure the initial sample is thoroughly homogenized before taking an aliquot for extraction. | |
| Incomplete solvent evaporation or reconstitution. | Standardize the evaporation and reconstitution steps to ensure consistent final sample volumes. | |
| SPE Cartridge Clogging | Particulate matter in the sample. | Centrifuge and filter the sample extract before loading it onto the SPE cartridge. |
| High lipid or protein content in the sample. | Consider a pre-treatment step such as liquid-liquid extraction or protein precipitation before SPE. | |
| High Background or Interfering Peaks in Chromatogram | Co-elution of matrix components. | Optimize the wash step with a solvent that removes interferences without eluting Pyraclofos. Consider using a different SPE sorbent with higher selectivity. |
| Contamination from solvents, reagents, or labware. | Run a blank sample (reagents only) to identify the source of contamination. Use high-purity solvents and thoroughly clean all glassware. |
Data Presentation
Table 1: Recovery of Pyraclofos using a QuEChERS-based Method in Perilla Leaves
| Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.5 | 95.38 | < 5 |
| 2.5 | 80.76 | < 5 |
Data from a study on the residual analysis of pyraclofos in perilla leaves using a QuEChERS method with ethyl acetate (B1210297) as the extraction solvent and dispersive solid-phase extraction for cleanup.[6]
Table 2: Comparison of Sorbent Performance for General Organophosphate Pesticide Recovery
| Sorbent Type | Typical Recovery Range (%) | Key Characteristics & Applications |
| C18 (Reversed-Phase Silica) | 70 - 110% | Good for retaining non-polar to moderately polar pesticides from aqueous samples. Widely used and cost-effective.[2] |
| Polymeric (e.g., Styrene-Divinylbenzene) | 80 - 120% | Offers a wider pH stability range and can provide higher retention for a broader range of pesticides compared to C18.[1] |
| PSA (Primary Secondary Amine) | 70 - 100% | Often used in dispersive SPE (d-SPE) for the removal of fatty acids, organic acids, and some sugars.[4] |
| Graphitized Carbon Black (GCB) | Variable, can lead to loss of planar pesticides | Effective at removing pigments and sterols, but may adsorb planar molecules like some organophosphate pesticides.[4] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) using C18 Cartridges for Pyraclofos Cleanup
This protocol is a general guideline for the cleanup of Pyraclofos from a liquid sample extract (e.g., an acetonitrile (B52724) extract of a fruit or vegetable sample). Optimization may be required for specific matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Vacuum manifold
Procedure:
-
Conditioning: Pass 5 mL of ethyl acetate through the C18 cartridge, followed by 5 mL of methanol. Do not allow the sorbent to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge, leaving a small layer of water on top of the sorbent bed.
-
Sample Loading: Load the sample extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the Pyraclofos from the cartridge with 5-10 mL of ethyl acetate or a mixture of acetonitrile and ethyl acetate. Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 2: QuEChERS-based Extraction and Cleanup for Pyraclofos in a Food Matrix
This protocol is based on a validated method for the analysis of Pyraclofos in perilla leaves.[6]
Materials:
-
Homogenized sample
-
Acetonitrile
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Centrifuge and centrifuge tubes
Procedure:
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing PSA and magnesium sulfate.
-
Vortex and Centrifuge: Vortex the dispersive SPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the cleaned-up supernatant for analysis by GC or LC-MS/MS.
Visualizations
Caption: Standard Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low SPE Recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
How to prevent the degradation of (+)-Pyraclofos during sample storage
Welcome to the technical support center for (+)-Pyraclofos. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter with this compound sample stability.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in stored samples. | Hydrolysis: Exposure to moisture, especially under alkaline conditions (high pH), can rapidly degrade this compound. | Store samples in tightly sealed, moisture-proof containers (e.g., amber glass vials with PTFE-lined caps). If samples are in aqueous solutions, ensure the pH is neutral or slightly acidic (pH 5-7).[1] Avoid basic conditions (pH > 7) as hydrolysis is significantly accelerated.[1] |
| Thermal Degradation: Storage at elevated temperatures accelerates the rate of chemical degradation. | Store samples in a controlled cold environment, preferably at or below -20°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles. | |
| Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the this compound molecule. | Always store samples in amber or opaque containers to protect them from light.[3] Work with samples in a shaded area or under low-light conditions whenever possible. | |
| Inconsistent analytical results between replicate samples. | Non-homogenous Sample: If the sample matrix is not uniform, different aliquots will have varying concentrations of this compound. | Ensure thorough homogenization of the sample before taking aliquots for storage or analysis. |
| Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, thus concentrating the analyte. | Use high-quality vials with secure caps. Parafilm can be used as an additional measure to seal the cap-vial interface. | |
| Contamination: Cross-contamination from other samples or laboratory equipment. | Use clean, dedicated glassware and equipment for handling this compound samples. Implement rigorous cleaning protocols between samples. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Degradation Products: The new peaks are likely degradation products of this compound resulting from hydrolysis or photolysis. | Review the storage conditions to identify the likely cause of degradation (see above). Analyze for expected degradation products to confirm. The primary degradation pathway for organophosphate pesticides like Pyraclofos involves the cleavage of the phosphate (B84403) ester bond. |
| Matrix Effects: Components of the sample matrix may degrade over time and interfere with the analysis. | Prepare matrix-matched standards for calibration to compensate for matrix effects. Re-evaluate the sample cleanup procedure if interference is significant. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound analytical standards?
A1: For long-term stability, analytical standards of this compound should be stored at -20°C or lower in a dark, dry environment.[2] The standard should be kept in its original, tightly sealed amber vial. Before use, allow the container to slowly warm to room temperature to prevent condensation from introducing moisture.
Q2: How does pH affect the stability of this compound in aqueous samples?
A2: this compound is an organophosphate insecticide and is susceptible to hydrolysis, a reaction that is highly dependent on pH. It is relatively stable in neutral and acidic conditions (pH 5-7).[1] However, under basic (alkaline) conditions (pH > 7), the rate of hydrolysis increases significantly, leading to rapid degradation.[1] Therefore, it is crucial to maintain a neutral to acidic pH for aqueous samples containing this compound.
Q3: Can I store this compound samples in plastic containers?
A3: It is generally recommended to store pesticide standards and samples in glass containers, particularly amber glass, to prevent light exposure and potential leaching of plasticizers from plastic containers, which can interfere with analysis. If plastic must be used, ensure it is made of a chemically resistant material like polypropylene (B1209903) or PTFE.
Q4: For how long can I store my this compound samples?
A4: The maximum storage duration depends on the storage conditions and the sample matrix. For analytical standards stored at -20°C in a suitable solvent, the stability can extend for a year or more. For samples in complex matrices, it is recommended to perform a stability study to determine the acceptable storage period. As a general guideline, analyze samples as soon as possible after collection and storage.
Q5: What are the common degradation products of this compound?
A5: The primary degradation of organophosphate pesticides like this compound occurs through the cleavage of the phosphate ester bond via hydrolysis. This would likely result in the formation of O-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl] O-ethyl phosphorothioic acid and S-propyl mercaptan. Under photolytic conditions, other degradation pathways may be initiated.
Quantitative Data on Factors Affecting Stability
The following tables summarize the influence of pH and temperature on the degradation of Pyraclofos. This data is based on studies of Pyraclofos and related organophosphate pesticides.
Table 1: Effect of pH on the Hydrolysis Rate of Pyraclofos at 40°C
| pH | Rate Constant (k, d⁻¹) | Half-life (t½, days) | Stability |
| 5.0 | 0.0214 | 32.4 | Relatively Stable |
| 7.0 | 0.1293 | 5.4 | Moderately Stable |
| 9.0 | 2.1656 | 0.3 | Unstable |
| Data derived from a study on Pyraclofos hydrolysis.[1] |
Table 2: General Effect of Temperature on Organophosphate Pesticide Stability
| Temperature | General Effect on Degradation Rate | Recommended Storage |
| Ambient (20-25°C) | Moderate degradation over time. | Short-term (hours to days) |
| Refrigerated (2-8°C) | Significantly slowed degradation. | Medium-term (days to weeks) |
| Frozen (≤ -20°C) | Minimal degradation. | Long-term (months to years)[2] |
| General guidance based on the chemical properties of organophosphate pesticides. |
Experimental Protocols
Protocol 1: Sample Storage Stability Test
Objective: To determine the stability of this compound in a specific sample matrix under defined storage conditions.
Methodology:
-
Sample Preparation: Homogenize the control sample matrix (e.g., plasma, soil extract, formulation blank). Fortify the matrix with a known concentration of this compound.
-
Aliquoting: Dispense equal aliquots of the fortified sample into multiple amber glass vials suitable for the intended storage duration.
-
Initial Analysis (Time Zero): Immediately analyze a set of aliquots (n=3 or more) to establish the initial concentration of this compound.
-
Storage: Store the remaining vials under the desired conditions (e.g., -20°C in the dark).
-
Periodic Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of vials from storage.
-
Sample Analysis: Allow the samples to thaw at room temperature. Extract and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS or GC-MS).
-
Data Evaluation: Compare the mean concentration at each time point to the initial concentration to determine the percentage of degradation.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a sample storage stability study.
References
Enhancing the sensitivity of electrochemical sensors for (+)-Pyraclofos
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the sensitivity of electrochemical sensors for the detection of (+)-Pyraclofos, an organophosphorus pesticide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the electrochemical detection of organophosphorus pesticides like this compound?
A1: The two main detection mechanisms are:
-
Enzyme-Based Inhibition : This is the most common method. It utilizes enzymes like Acetylcholinesterase (AChE), which are inhibited by organophosphates.[1] The sensor measures the decrease in the enzyme's catalytic activity after exposure to the pesticide. The activity is typically monitored by measuring the electrochemical signal from the product of the enzymatic reaction (e.g., thiocholine (B1204863) from the substrate acetylthiocholine).[2][3]
-
Direct Electrochemical Reduction/Oxidation : Some organophosphorus compounds are electroactive and can be directly detected by their oxidation or reduction at an electrode surface.[4] However, this often requires higher potentials and the sensitivity can be lower compared to enzyme-based methods.[5] Sensitivity for direct detection can be significantly improved by modifying the electrode with nanomaterials that catalyze the reaction.[4][6]
Q2: How can nanomaterials enhance the sensitivity of a sensor for this compound?
A2: Nanomaterials are crucial for enhancing sensor performance in several ways:[6][7]
-
Increased Surface Area : They have a high surface-to-volume ratio, which allows for a higher loading of recognition elements like enzymes or antibodies.[8]
-
Enhanced Electron Transfer : Materials like carbon nanotubes (CNTs), graphene, and metal nanoparticles (e.g., AuNPs, AgNPs) have excellent conductivity, which facilitates faster electron transfer between the bioreceptor and the electrode, amplifying the signal.[1][6]
-
Electrocatalytic Activity : Certain nanomaterials and metal oxides can catalyze the electrochemical reaction of the target analyte or the enzymatic product, leading to a stronger signal at a lower potential.[5][9]
-
Improved Immobilization : They provide a stable and biocompatible microenvironment for immobilizing enzymes, helping to retain their biological activity.[2][10]
Q3: Which electrochemical techniques are best for detecting this compound?
A3: The choice of technique depends on the detection principle.
-
For Inhibition-Based Biosensors :
-
Cyclic Voltammetry (CV) : Often used for initial characterization of the electrode and to study the electrochemical processes.[4]
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) : These are highly sensitive techniques preferred for quantitative analysis because they minimize the background (capacitive) current, resulting in lower detection limits.[1][2][4]
-
Amperometry : Used to measure the current at a fixed potential over time, providing a real-time response to the substrate and its inhibition.[3]
-
-
For Direct Detection : DPV and SWV are typically used for their high sensitivity.[4]
-
For Characterizing Electrode Surface Changes : Electrochemical Impedance Spectroscopy (EIS) is excellent for monitoring the changes in resistance and capacitance at the electrode surface during each modification step (e.g., nanomaterial deposition, enzyme immobilization).[11][12]
Q4: What are the key performance metrics for an electrochemical sensor, and what are typical values for organophosphate detection?
A4: The key metrics are:
-
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected. For modern organophosphate sensors, LODs can range from nanomolar (nM) down to femtomolar (fM) levels.[13][14]
-
Linear Range : The concentration range over which the sensor's response is directly proportional to the analyte concentration. This can vary widely from a few orders of magnitude.[1][3]
-
Selectivity : The ability of the sensor to detect the target analyte in the presence of other potentially interfering compounds.
-
Reproducibility & Stability : The consistency of the sensor's response over multiple measurements and over time.
Troubleshooting Guide
Problem: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Poor Electrode Connection | Ensure the electrode is properly connected to the potentiostat. Check for loose cables or corrosion on the connectors. |
| Inactive Enzyme (for Biosensors) | Prepare a fresh enzyme solution. Ensure the pH of the buffer and operating temperature are optimal for enzyme activity. Avoid harsh conditions during immobilization that could denature the enzyme.[13] |
| Insufficient Electrode Modification | Verify each step of the electrode modification using characterization techniques like CV or EIS with a redox probe (e.g., [Fe(CN)6]3-/4-). Ensure proper dispersion and deposition of nanomaterials.[12] |
| Incorrect Potential Window | Optimize the potential range for CV or the pulse parameters for DPV/SWV. The redox potential of the signaling molecule (e.g., thiocholine) must be within the scanned range. |
| Contaminated Buffer/Reagents | Use high-purity water (Milli-Q or equivalent) and analytical grade reagents. Prepare fresh buffers daily. |
Problem: Poor Reproducibility (High RSD%)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Electrode Surface | Polish the bare electrode thoroughly and consistently before each modification. If using screen-printed electrodes (SPEs), be aware of potential batch-to-batch variability.[4] |
| Non-uniform Nanomaterial Coating | Use techniques like drop-casting with a controlled volume and allowing it to dry slowly in a stable environment. Sonication of nanomaterial dispersions before use is critical to prevent aggregation.[13] |
| Variable Enzyme Loading | Standardize the enzyme immobilization procedure, including incubation time, temperature, and enzyme concentration. |
| Electrode Fouling | The electrode surface can become contaminated by reaction byproducts or components from a complex sample matrix. In some cases, the electrode can be regenerated by electrochemical cleaning or repolishing. |
Problem: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Electrical Interference | Ensure the experimental setup (potentiostat and cell) is placed inside a Faraday cage to shield it from external electromagnetic interference. |
| Unstable Reference Electrode | Check the filling solution of the reference electrode (e.g., Ag/AgCl) and ensure there are no air bubbles. If the potential seems to be drifting, replace or refill the electrode. |
| Oxygen Interference | For reductive measurements, deoxygenate the electrolyte solution by purging with inert gas (N₂ or Ar) for 15-20 minutes before the experiment and maintain an inert atmosphere during the measurement. |
Quantitative Data on Sensor Performance
The following table summarizes the performance of various electrochemical sensors developed for organophosphorus pesticides (OPPs), which are relevant for the detection of this compound.
| Electrode Modification | Target OPP | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| AChE / Multi-walled Carbon Nanotubes (MWCNTs) | Malathion | Amperometry | 0.01 - 25.0 µg/mL | 1.0 ng/mL | [1] |
| Ti₃C₂Tₓ MXene Quantum Dots | Chlorpyrifos | DPV | 10⁻¹⁴ - 10⁻⁸ M | 1 x 10⁻¹⁷ M | [14] |
| Organophosphorus Hydrolase / Glass Beads | Paraoxon | Amperometry | Up to 120 µM | 20 nM | [3] |
| AChE / Colloidal AuNPs / Sol-gel | Methyl Parathion | DPV | 0.05 - 1.0 ng/mL | 0.02 ng/mL | [1] |
| MWCNT / Molecularly Imprinted Polymer (MIP) | Diazinon (DZN) | SWV | 5x10⁻¹⁰ - 1x10⁻⁶ M | 1.3 x 10⁻¹⁰ M | [13] |
| AChE / MWCNT-Chitosan | Triazophos | Amperometry | 0.03 - 32 µM | 0.01 µM | [3][15] |
Experimental Protocols
Protocol: Fabrication of an AChE-Based Biosensor using Gold Nanoparticles (AuNPs) and Chitosan (B1678972) on a Glassy Carbon Electrode (GCE)
This protocol describes a common method for creating a sensitive enzymatic biosensor.
1. Electrode Pre-treatment:
-
Polish a bare Glassy Carbon Electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode sequentially in acetone, ethanol, and deionized water for 2 minutes each to remove any residual alumina and contaminants.
-
Dry the electrode under a gentle stream of nitrogen.
2. Preparation of AuNP-Chitosan Nanocomposite:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid.
-
Prepare a stable gold nanoparticle (AuNP) colloid using a standard citrate (B86180) reduction method or purchase a commercial solution.
-
Mix the AuNP solution with the chitosan solution in a 1:1 volume ratio.
-
Sonicate the mixture for 30 minutes to ensure a homogeneous dispersion.
3. Electrode Modification:
-
Drop-cast 5 µL of the AuNP-chitosan nanocomposite solution onto the cleaned GCE surface.
-
Allow the electrode to dry completely at room temperature in a dust-free environment (approximately 2-3 hours). This forms the AuNP-CS/GCE.
4. Enzyme Immobilization:
-
Prepare a 100 U/mL solution of Acetylcholinesterase (AChE) in a pH 7.4 phosphate (B84403) buffer solution (PBS).
-
Drop-cast 5 µL of the AChE solution onto the surface of the AuNP-CS/GCE.
-
Allow it to incubate in a humid environment at 4°C for at least 4 hours (or overnight) to allow for stable adsorption of the enzyme.
-
Gently rinse the electrode with PBS (pH 7.4) to remove any loosely bound enzyme.
-
The resulting electrode (AChE/AuNP-CS/GCE) is now ready. Store it at 4°C in PBS when not in use.
5. Electrochemical Measurement (Inhibition Test):
-
Record a baseline electrochemical signal (using DPV or SWV) in a 0.1 M PBS (pH 7.4) solution containing a specific concentration of the substrate, acetylthiocholine (B1193921) (ATCh), typically 1 mM. This gives the initial current (I₀).
-
Incubate the biosensor in a sample solution containing this compound for a fixed period (e.g., 15 minutes).
-
After incubation, rinse the electrode gently with PBS to remove the pesticide solution.
-
Record the signal again in the same ATCh solution. This gives the inhibited current (I₁).
-
The percentage of inhibition is calculated as: Inhibition (%) = [(I₀ - I₁) / I₀] * 100. This value is proportional to the concentration of this compound.
Visualizations
Caption: Workflow for fabricating and using an AChE-based biosensor.
Caption: Signaling pathway of Acetylcholinesterase (AChE) inhibition.
Caption: A logical troubleshooting flowchart for common sensor issues.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamopen.com [benthamopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal oxide-based electrochemical sensors for pesticide detection in water and food samples: a review - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00313B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nanomaterials-Based Electrochemical Sensors and Biosensors for Pe...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical (Bio)Sensors for the Detection of Organophosphorus Pesticides Based on Nanomaterial-Modified Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advancements in non-enzymatic electrochemical sensor development for the detection of organophosphorus pesticides in food and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to Method Validation for (+)-Pyraclofos Quantification in Water
For researchers, scientists, and drug development professionals, the accurate quantification of chiral pesticides like (+)-Pyraclofos in environmental samples is paramount for both efficacy assessment and environmental monitoring. This guide provides a comparative overview of validated analytical methods, focusing on enantioselective and non-enantioselective approaches for the determination of Pyraclofos in water. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
The presence of chiral centers in pesticide molecules, such as the organophosphorus insecticide Pyraclofos, introduces the complexity of enantiomers – stereoisomers that are non-superimposable mirror images. While often exhibiting similar physical and chemical properties, enantiomers can display significantly different biological activities and degradation rates in the environment. Therefore, the ability to selectively quantify the more active or persistent enantiomer, in this case, this compound, is of critical importance.
This guide explores and compares three principal analytical techniques for the quantification of Pyraclofos in water samples: Enantioselective High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of this compound is dictated by the specific research question, required sensitivity, and the need for enantiomeric separation. The following table summarizes the key performance characteristics of enantioselective HPLC, GC-MS, and LC-MS/MS methods based on published data for Pyraclofos and other organophosphorus pesticides.
| Parameter | Enantioselective HPLC | GC-MS | LC-MS/MS |
| Principle | Chiral stationary phase separates enantiomers prior to detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity, with highly selective and sensitive mass-based detection. |
| Enantioselectivity | Yes | No (unless a chiral column is used) | No (unless a chiral column is used) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | LLE or SPE | SPE or QuEChERS |
| Linearity (Range) | Typically in the µg/L to mg/L range | 0.01 - 2.5 µg/L | 5 pg to 1 ng on column |
| Limit of Detection (LOD) | Dependent on detector; generally higher than MS methods | 0.001 - 0.5 µg/L | As low as 0.13 pg on-column |
| Limit of Quantification (LOQ) | Dependent on detector; generally higher than MS methods | 0.005 - 1 µg/L | As low as 0.43 pg on-column |
| Accuracy (Recovery) | Typically 80-120% | 70 - 116.5%[1] | 76.4 - 98.6% |
| Precision (RSD) | < 15% | < 20% | < 15% |
| Primary Application | Enantiomer-specific studies (toxicity, degradation) | General pesticide screening and quantification | High-sensitivity and high-throughput analysis of a broad range of pesticides |
Experimental Protocols
Enantioselective HPLC Method for this compound
This protocol is based on established methods for the chiral separation of Pyraclofos.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
2. HPLC Conditions
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v). The exact ratio may need optimization for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV detector at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare calibration standards of racemic Pyraclofos and the this compound enantiomer in the mobile phase.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify this compound in the water sample by comparing its peak area to the calibration curve.
Non-Enantioselective GC-MS Method for Pyraclofos
This protocol represents a general approach for the analysis of organophosphorus pesticides in water.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 L of water sample in a separatory funnel, add 60 g of sodium chloride and shake to dissolve.
-
Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Pyraclofos.
3. Quantification
-
Prepare calibration standards of Pyraclofos in a suitable solvent (e.g., ethyl acetate).
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration.
-
Quantify Pyraclofos in the water sample by comparing its peak area to the calibration curve.
Workflow and Logical Relationships
The following diagram illustrates the key stages involved in the validation of an analytical method for the quantification of this compound in water samples.
Caption: Workflow for the validation of an analytical method for this compound.
Conclusion
The choice between an enantioselective and a non-enantioselective method for the quantification of Pyraclofos in water depends on the specific objectives of the study. For routine monitoring where the total concentration of Pyraclofos is sufficient, GC-MS or LC-MS/MS methods offer high sensitivity and throughput. However, for studies investigating the differential environmental fate, toxicity, or bioactivity of the enantiomers, an enantioselective HPLC method is indispensable. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical strategy for their needs.
References
A Comparative Analysis of the Toxicity of (+)-Pyraclofos and Other Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of (+)-Pyraclofos with other widely used organophosphate insecticides, namely Chlorpyrifos, Parathion, Malathion, and Diazinon. The information is compiled from publicly available safety data and scientific literature to offer an objective overview supported by experimental data.
Acute Toxicity Profile
Table 1: Acute Oral LD50 Values (mg/kg body weight)
| Insecticide | Rat (oral) | Mouse (oral) |
| Racemic Pyraclofos (B166689) | >500 - <2,000[1] | Not Available |
| Chlorpyrifos | 95 - 270 | 60 |
| Parathion | 2 - 30 | 5 - 25 |
| Malathion | 1,000 - 12,500 | 400 - 4,000 |
| Diazinon | 300 - 850 | 80 - 135 |
Table 2: Acute Dermal LD50 Values (mg/kg body weight)
| Insecticide | Rat (dermal) |
| Racemic Pyraclofos | >4,000[1] |
| Chlorpyrifos | >2,000 |
| Parathion | 6.8 - 50 |
| Malathion | >2,000 |
| Diazinon | >2,000 |
Mechanism of Toxicity: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and subsequent toxic effects. The potency of this inhibition is often measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater inhibitory potency.
Table 3: Acetylcholinesterase (AChE) Inhibition Data
| Insecticide | IC50 / Ki (Source) |
| This compound | Data on specific AChE inhibition for the (+)-enantiomer is limited. However, studies on the related enzyme butyrylcholinesterase (BChE) show that the (-)-enantiomer of pyraclofos is about 15 times more potent than the (+)-form in inhibiting BChE. |
| Chlorpyrifos-oxon | ki = 9.3 x 10⁶ M⁻¹ min⁻¹ (recombinant human AChE) |
| Paraoxon (active metabolite of Parathion) | ki = 7.0 x 10⁵ M⁻¹ min⁻¹ (recombinant human AChE) |
| Malaoxon (active metabolite of Malathion) | IC50 = 2.4 x 10⁻⁶ M (free bovine erythrocyte AChE) |
| Diazoxon (active metabolite of Diazinon) | IC50 = 0.0440 µM (human AChE) |
Metabolic Pathways and Bioactivation
Organophosphate insecticides of the thion form (containing a P=S bond) are not potent AChE inhibitors themselves. They require metabolic activation in the body to their oxon form (containing a P=O bond), which is a much more potent inhibitor. This bioactivation is primarily carried out by cytochrome P450 enzymes in the liver. Concurrently, detoxification pathways, involving enzymes such as carboxylesterases and paraoxonases, work to break down the parent compound and its active metabolite, reducing their toxicity. The balance between bioactivation and detoxification plays a crucial role in the overall toxicity of these compounds.
The primary toxic action of the activated oxon metabolite is the phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase. This effectively inactivates the enzyme, leading to the accumulation of acetylcholine at the synapse.
Experimental Protocols
Acute Oral Toxicity (LD50) Testing in Rats
The determination of the acute oral LD50 is a standardized procedure to assess the short-term toxicity of a substance. A common method is the Up-and-Down Procedure (UDP) as described by regulatory bodies like the OECD (Guideline 425).
Experimental Workflow:
-
Animal Selection and Acclimatization: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to dosing to promote absorption of the test substance.
-
Dose Administration: The test substance is administered by oral gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Dose Progression: The study is conducted sequentially, with one animal dosed at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. The dose progression factor is typically 3.2.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths at the different dose levels.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The in vitro inhibition of AChE is commonly measured using a spectrophotometric method developed by Ellman.
Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Experimental Workflow:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE solution (from a source such as electric eel or human erythrocytes).
-
Substrate solution (Acetylthiocholine iodide).
-
DTNB solution.
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, DTNB, and the test inhibitor (or vehicle for control) to the wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
Enantioselective Degradation of Pyraclofos Isomers in the Environment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental degradation of Pyraclofos (B166689) enantiomers, the R-(+)- and S-(-)-isomers. Pyraclofos, a chiral organophosphate insecticide, is used in agriculture, and understanding the distinct environmental fate of its enantiomers is crucial for accurate risk assessment and the development of more sustainable pest control strategies. This document summarizes key quantitative data, details experimental protocols for studying enantioselective degradation, and visualizes potential degradation pathways.
Data Presentation: Quantitative Comparison of Pyraclofos Enantiomer Degradation
The enantioselective degradation of Pyraclofos has been most notably documented in soil environments, where microbial activity plays a pivotal role. The degradation rates of the two enantiomers can differ significantly, leading to a shift in the enantiomeric ratio in the environment over time.
Table 1: Enantioselective Degradation Half-lives of Pyraclofos Isomers in Different Soils
| Soil Type | S-(+)-Pyraclofos Half-life (t½, days) | R-(-)-Pyraclofos Half-life (t½, days) | Racemic Pyraclofos Half-life in Sterilized Soil (t½, days) | Reference |
| NC Soil | 2.6 | 9.2 | 21.5 | [1] |
| HZ Soil | 13.4 | 9.3 | 55.9 | [1] |
| ZZ Soil | 7.8 | 8.2 | 14.4 | [1] |
Data from a study investigating the degradation of pyraclofos in three different soil types under native and sterilized conditions clearly shows that the S-(+)-enantiomer degrades significantly faster in NC soil compared to the R-(-)-enantiomer.[1] In HZ and ZZ soils, the degradation rates are more comparable between the two enantiomers. The substantially longer half-lives in sterilized soils for the racemic mixture indicate that microbial degradation is the primary driver of Pyraclofos dissipation in these agricultural soils.[1]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the enantioselective degradation of Pyraclofos.
Soil Degradation Study
A common method to assess the environmental fate of pesticides in soil involves incubation studies.
Objective: To determine the degradation rate and half-life of individual Pyraclofos enantiomers in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect soil samples from the desired location (e.g., agricultural fields).
-
Sieve the soil to remove large debris and homogenize.
-
Adjust the moisture content to a specified level (e.g., 60% of maximum water holding capacity) to ensure optimal microbial activity.
-
-
Incubation:
-
Treat soil samples with a known concentration of either R-(+)-Pyraclofos, S-(-)-Pyraclofos, or the racemic mixture.
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).
-
For sterile controls, autoclave the soil samples before treatment to eliminate microbial activity.
-
-
Sampling and Extraction:
-
Collect soil subsamples at predetermined time intervals.
-
Extract Pyraclofos residues from the soil using an appropriate organic solvent (e.g., acetonitrile).
-
Concentrate the extract for analysis.
-
-
Chiral Analysis:
-
Separate and quantify the R-(+)- and S-(-)-Pyraclofos enantiomers using chiral High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS).
-
A commonly used chiral column is a cellulose (B213188) tri-(4-chloro-3-methylphenylcarbamate) stationary phase.[1]
-
-
Data Analysis:
-
Plot the concentration of each enantiomer against time.
-
Calculate the degradation rate constants and half-lives using first-order kinetics.
-
Diagram: Experimental Workflow for Soil Degradation Study
Caption: Workflow for a typical soil degradation study of Pyraclofos enantiomers.
Potential Degradation Pathways
While specific studies detailing the complete degradation pathways of individual Pyraclofos enantiomers are limited, based on the known metabolism of organophosphate pesticides and related compounds, a hypothesized pathway can be proposed. The primary degradation mechanisms are expected to involve microbial cleavage of the phosphate (B84403) ester bonds.
In vivo metabolism studies in houseflies have suggested two primary points of metabolic attack on the Pyraclofos molecule: cleavage of the P-O-aryl bond and cleavage of the P-S-propyl bond. It is plausible that soil microorganisms employ similar enzymatic pathways. The enantioselectivity observed in soil degradation studies suggests that the enzymes responsible for these cleavage events may have a stereopreference for one enantiomer over the other.
Diagram: Hypothesized Degradation Pathways of Pyraclofos Enantiomers
Caption: Hypothesized microbial degradation pathways for Pyraclofos enantiomers.
Disclaimer: The enantioselective degradation pathways presented here are hypothetical and based on general knowledge of organophosphate metabolism. Further research is required to identify the specific metabolites of R-(+)- and S-(-)-Pyraclofos in various environmental matrices.
Conclusion
The environmental degradation of Pyraclofos is an enantioselective process, primarily driven by microbial activity in the soil. The S-(+)-enantiomer has been shown to degrade faster than the R-(-)-enantiomer in certain soil types. This guide provides a summary of the available quantitative data and a framework for the experimental protocols necessary to conduct further research in this area. A clearer understanding of the distinct degradation pathways and the formation of potential metabolites from each enantiomer is essential for a comprehensive environmental risk assessment of this chiral insecticide.
References
Cross-reactivity studies of (+)-Pyraclofos with other acetylcholinesterase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitor, (+)-Pyraclofos, with other notable AChE inhibitors. The information presented herein is intended to offer an objective comparison of their performance, supported by experimental data, to aid in research and development efforts within the fields of neurobiology, toxicology, and pharmacology.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] This action terminates the nerve impulse, allowing the neuron to return to its resting state.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.[1] This mechanism is the therapeutic basis for drugs treating neurodegenerative diseases like Alzheimer's, but it is also the mode of action for the toxicity of certain pesticides and nerve agents.[1][4]
This compound is a chiral organophosphorus pesticide that acts as an acetylcholinesterase inhibitor.[5] Research has shown that the enantiomers of pyraclofos (B166689) exhibit stereoselective neurotoxicity, with the (R)-enantiomer demonstrating a significantly higher inhibitory effect on AChE compared to the (S)-enantiomer.[5]
Comparative Inhibitory Activity
The efficacy of an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the available inhibitory data for this compound and other well-known AChE inhibitors.
| Inhibitor | Type/Class | Target Organism/Enzyme | IC50/Binding Affinity | Reference |
| (R)-Pyraclofos | Organophosphorus Pesticide | Human AChE | K = 6.31 × 10⁴ M⁻¹ | [5] |
| (S)-Pyraclofos | Organophosphorus Pesticide | Human AChE | K = 1.86 × 10⁴ M⁻¹ | [5] |
| Donepezil | Piperidine derivative | Human AChE | 6.7 nM | [6] |
| Rivastigmine | Carbamate | Human AChE | 4.3 nM | [6] |
| Galantamine | Phenanthrene alkaloid | Human AChE | 405 nM | [6] |
| Tacrine | Acridine | Human AChE | 77 nM | [6] |
| Chlorpyrifos-oxon | Organophosphorus Pesticide | Rat Brain AChE | kᵢ = 0.206 nM⁻¹h⁻¹ | [7] |
| Paraoxon (B1678428) | Organophosphorus Pesticide | Rat Brain AChE | kᵢ = 0.0216 nM⁻¹h⁻¹ | [7] |
Note: IC50 values can vary depending on the experimental conditions. The values presented are for comparative purposes. K represents the binding affinity constant, and kᵢ represents the bimolecular inhibitory rate constant.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using spectrophotometric methods, such as the Ellman's assay.[6][8] Below is a detailed methodology for a typical in vitro AChE inhibition assay.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8] Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.[8]
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (e.g., this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-20 minutes).[9]
-
Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.[9]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.[10] Take readings at regular intervals for a specified duration (e.g., 5-10 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Visualizations
Signaling Pathway
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterizing the potentially neuronal acetylcholinesterase reactivity toward chiral pyraclofos: Enantioselective insights from spectroscopy, in silico docking, molecular dynamics simulation and per-residue energy decomposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Efficacy of (+)-Pyraclofos and Synthetic Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of the organophosphate insecticide (+)-Pyraclofos and a range of synthetic pyrethroids. The information presented is based on available experimental data to facilitate informed decisions in pest management research and the development of new insecticidal compounds.
Executive Summary
This compound, an organophosphate insecticide, and synthetic pyrethroids represent two distinct classes of insecticides with different modes of action. This compound exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1][2] In contrast, synthetic pyrethroids act by modifying the function of voltage-gated sodium channels in nerve cells, leading to paralysis and death.[3][4] This guide delves into a quantitative comparison of their toxicity against the common housefly (Musca domestica), details the experimental protocols for such assessments, and provides a visual representation of their respective signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for this compound and several synthetic pyrethroids against susceptible and resistant strains of the housefly (Musca domestica). A lower value indicates higher toxicity.
Table 1: Topical Application Toxicity (LD50) against Musca domestica
| Insecticide | Strain | LD50 (µ g/fly ) | Reference |
| This compound | Susceptible (WHO) | 0.088 | [5] |
| Deltamethrin | Susceptible (LAB) | 0.0185 | [4] |
| Cypermethrin | Susceptible (LAB) | 0.0223 | [4] |
| Permethrin | Susceptible (CAR21) | 0.0025 - 0.04 | [6] |
| Alpha-cypermethrin | Unselected (Alpha-Unsel) | 0.0901 (female), 0.0641 (male) | [3] |
Table 2: Larvicidal Toxicity (LC50) against Musca domestica
| Insecticide | Strain | LC50 (ppm) | Exposure Time (h) | Reference |
| Deltamethrin | - | 0.029 | 24 | [7] |
| Cypermethrin | - | 183 | 48 | [7] |
| Alpha-cypermethrin | Field Population | 64.1 (male, G1), 90.1 (female, G1) | Not Specified | [3] |
Note: Direct comparative studies of this compound and synthetic pyrethroids under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental protocols and insect strains.
Experimental Protocols
The determination of insecticide efficacy, typically expressed as LD50 or LC50 values, relies on standardized bioassay procedures. Below are detailed methodologies for common experimental protocols used in insecticide testing.
Topical Application Bioassay (for LD50 determination)
This method is widely used to determine the dose of an insecticide that is lethal to an insect when applied directly to its cuticle.
Materials:
-
Technical grade insecticide (this compound or synthetic pyrethroid)
-
Acetone (B3395972) or another suitable solvent
-
Microliter applicator or micro-syringe
-
Test insects (e.g., adult female houseflies, 2-4 days old)
-
Anesthetic (e.g., CO2 or chilling)
-
Holding containers with food and water
-
Controlled environment chamber (25±1°C, 60-70% RH, 12:12 L:D photoperiod)
Procedure:
-
Preparation of Dosing Solutions: A stock solution of the insecticide is prepared in the chosen solvent. A series of at least five serial dilutions are then made to create a range of concentrations. A solvent-only control is also prepared.
-
Insect Handling and Application: A batch of insects is anesthetized. A precise volume (e.g., 0.5 µL) of each insecticide dilution is applied to the dorsal thorax of each insect using a microliter applicator.[6] The control group is treated with the solvent alone.
-
Observation: The treated insects are placed in holding containers with access to food and water and maintained under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value and its 95% confidence intervals.
Larval Bioassay (for LC50 determination)
This method assesses the toxicity of an insecticide when ingested by the larval stage of the insect.
Materials:
-
Technical grade insecticide
-
Solvent (e.g., acetone or water with a surfactant)
-
Larval rearing medium (e.g., a mixture of bran, yeast, and water for houseflies)
-
Bioassay containers (e.g., glass jars or beakers)
-
Test insects (e.g., third-instar housefly larvae)
-
Controlled environment chamber
Procedure:
-
Preparation of Treated Medium: A series of at least five concentrations of the insecticide are prepared. A known volume of each concentration is incorporated into the larval rearing medium. A control medium with the solvent only is also prepared.
-
Insect Infestation: A known number of larvae (e.g., 20-30) are placed into each container with the treated medium.
-
Incubation and Observation: The containers are incubated under controlled environmental conditions.
-
Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 24 or 48 hours).
-
Data Analysis: The mortality data is corrected for control mortality, and a probit analysis is used to calculate the LC50 value and its 95% confidence intervals.
Signaling Pathways and Mechanisms of Action
This compound: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system.[1][2]
Caption: Acetylcholinesterase inhibition by this compound.
In a normal functioning synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, triggering a nerve impulse. AChE then rapidly breaks down ACh to terminate the signal. This compound irreversibly binds to and inhibits AChE. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in hyperexcitability, paralysis, and ultimately, the death of the insect.
Synthetic Pyrethroids: Sodium Channel Modulation
Synthetic pyrethroids target the voltage-gated sodium channels located on the axons of nerve cells.[3][4]
Caption: Modulation of voltage-gated sodium channels by synthetic pyrethroids.
During a nerve impulse, voltage-gated sodium channels open to allow an influx of sodium ions, leading to depolarization of the nerve membrane. These channels then quickly inactivate and close to allow for repolarization. Synthetic pyrethroids bind to the open state of the sodium channel, preventing its inactivation and closure. This results in a prolonged influx of sodium ions, leading to a state of hyperexcitability with repetitive nerve discharges, which ultimately causes paralysis and death of the insect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an insecticide bioassay to determine LD50 or LC50 values.
Caption: General workflow for an insecticide bioassay.
This standardized process ensures the reproducibility and reliability of the data generated, allowing for accurate comparisons of the efficacy of different insecticidal compounds.
References
A Comparative Analysis of (+)-Pyraclofos and Fipronil Efficacy Against Resistant Insect Strains
In the ongoing battle against agricultural and public health pests, the evolution of insecticide resistance poses a significant threat to effective control strategies. This guide provides a side-by-side comparison of two potent insecticides, (+)-Pyraclofos and Fipronil (B1672679), focusing on their performance against resistant insect strains. While direct comparative bioassay data is limited, this document synthesizes available research on their individual efficacy, mechanisms of action, and the resistance profiles of various pest species. This information is intended to assist researchers, scientists, and drug development professionals in understanding the relative strengths and weaknesses of these two compounds in the context of insecticide resistance management.
Overview of Insecticidal Activity
The following tables summarize the reported insecticidal activity of this compound and Fipronil against susceptible and resistant insect strains from various studies. It is important to note that the lack of standardized, direct comparative studies necessitates a cautious interpretation of these synthesized results.
Table 1: Insecticidal Activity of this compound Against Various Insect Strains
| Insect Species | Strain | Bioassay Method | LC50/LD50 | Resistance Ratio | Reference |
| Musca domestica (Housefly) | Resistant | Topical Application | LD50: >8 µ g/fly | - | [1] |
| Musca domestica (Housefly) | Susceptible | Topical Application | LD50: Not specified | - | [1] |
Note: Data on this compound against resistant strains is not widely available in the public domain. The provided data is from a study on the metabolism of pyraclofos (B166689) in resistant and susceptible houseflies.
Table 2: Insecticidal Activity of Fipronil Against Various Insect Strains
| Insect Species | Strain | Bioassay Method | LC50/LD50 | Resistance Ratio | Reference |
| Cimex lectularius (Bed Bug) | Multiple North American & European | Not Specified | - | 1.4 to >985-fold | [2][3] |
| Musca domestica (Housefly) | gamma-HCH-resistant | Topical Application | LD50: Not specified | 430-fold | [4] |
| Musca domestica (Housefly) | gamma-HCH-resistant | Feeding Bioassay | LC50: Not specified | 23-fold | [4] |
| Musca domestica (Housefly) | Field Populations | Feeding Bioassay | LC50: Not specified | 0.98 to 4.6-fold | [4] |
| Blattella germanica (German Cockroach) | Field Populations | Topical Application | >23% mortality at 3xLD95 | - | [5] |
Mechanisms of Action and Resistance
Understanding the distinct modes of action and the corresponding resistance mechanisms is crucial for the effective deployment of these insecticides.
This compound is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase (AChE) in the insect nervous system.[6][7] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[6] Resistance to organophosphates can arise through two primary mechanisms: alterations in the target site (modified AChE) that reduce the binding affinity of the insecticide, and enhanced metabolic detoxification by enzymes such as esterases and glutathione (B108866) S-transferases.[8][9]
Fipronil , a member of the phenylpyrazole class of insecticides, acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride (GluCl) channels in the central nervous system of insects.[10][11] By blocking these channels, fipronil disrupts the normal flow of chloride ions, leading to hyperexcitation of the nervous system and subsequent mortality.[12][11] Resistance to fipronil can be conferred by target-site mutations in the GABA receptor, specifically the A302S mutation in the Rdl gene, and through metabolic resistance mediated by cytochrome P450 monooxygenases and esterases.[2][3]
Experimental Protocols for Bioassays
The assessment of insecticide resistance relies on standardized bioassay procedures. The following are detailed methodologies commonly employed in such studies.
Adult Vial Test (Contact Insecticide Bioassay)
The adult vial test is a widely used method to determine the toxicity of contact insecticides.[13][14]
-
Preparation of Vials: Technical grade insecticide is dissolved in acetone (B3395972) to create a stock solution. A range of serial dilutions is then prepared from this stock solution.
-
Coating the Vials: A specific volume of each insecticide dilution is pipetted into glass scintillation vials. The vials are then rolled on a hot dog roller or manually to ensure an even coating of the insecticide on the inner surface as the acetone evaporates. Control vials are treated with acetone only.
-
Insect Exposure: Healthy, active adult insects are collected and placed individually into the treated vials.[13] The number of insects per vial may vary depending on the species.[14]
-
Observation and Data Collection: Mortality is assessed at a predetermined time point (e.g., 24 hours).[14] Insects are considered dead if they are unable to make coordinated movements when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the lethal concentration required to kill 50% of the test population (LC50).[13][14]
CDC Bottle Bioassay
The CDC bottle bioassay is another standard method for detecting insecticide resistance, particularly in mosquito populations.[15]
-
Bottle Preparation: Glass bottles are coated internally with a specific concentration of insecticide mixed with acetone. The acetone is then allowed to evaporate completely.
-
Mosquito Exposure: A cohort of non-blood-fed female mosquitoes is introduced into the coated bottle.
-
Observation: The number of mosquitoes that are knocked down or dead is recorded at regular intervals over a specific exposure period.
-
Data Interpretation: The time at which a certain percentage of the mosquito population is knocked down or killed is used to determine the level of resistance. A major advantage of this method is the ability to easily evaluate different insecticide concentrations.[15]
Visualizing Pathways and Processes
The following diagrams illustrate the key signaling pathways affected by this compound and Fipronil, the general mechanisms of insecticide resistance, and a typical experimental workflow for a side-by-side bioassay.
References
- 1. pssj2.jp [pssj2.jp]
- 2. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 3. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance potential of fipronil in Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined metabolic and target-site resistance mechanisms confer fipronil and deltamethrin resistance in field-collected German cockroaches (Blattodea: Ectobiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]
- 7. Pyraclofos | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pjoes.com [pjoes.com]
- 9. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 10. Identification of The Fipronil Resistance Associated Mutations in Nilaparvata lugens GABA Receptors by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Fipronil - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdc.gov [cdc.gov]
Unveiling the Binding Affinity of (+)-Pyraclofos to Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity of the chiral organophosphate insecticide, (+)-Pyraclofos, to acetylcholinesterase (AChE). While direct experimental data on insect AChE is limited in publicly available literature, this document summarizes key findings on its interaction with human AChE and presents a comparative landscape of the binding affinities of other common insecticides. Detailed experimental protocols and visual workflows are included to support further research and method development in this area.
Executive Summary
This compound, a chiral pesticide, demonstrates stereoselective binding to acetylcholinesterase, a critical enzyme in the nervous system of both insects and mammals. The (R)-enantiomer of Pyraclofos exhibits a notably higher binding affinity to human acetylcholinesterase compared to its (S)-counterpart. This guide presents the available binding constant data for the enantiomers of Pyraclofos and compares them with the inhibitory concentrations (IC50) of other widely used organophosphate and carbamate (B1207046) insecticides. Understanding these binding characteristics is crucial for developing more selective and effective insecticides while assessing potential off-target effects.
Comparative Analysis of Acetylcholinesterase Inhibitors
The inhibitory potency of various insecticides against acetylcholinesterase is a key determinant of their efficacy. The following table summarizes the available binding affinity data for the enantiomers of Pyraclofos against human AChE and the IC50 values for other common insecticides against various acetylcholinesterase sources. It is important to note that direct comparison of binding constants (K) and IC50 values should be done with caution as they represent different aspects of enzyme-inhibitor interactions.
| Insecticide | Class | Target Enzyme | Binding Affinity / IC50 |
| (R)-Pyraclofos | Organophosphate | Human AChE | K = 6.31 × 10⁴ M⁻¹[1] |
| (S)-Pyraclofos | Organophosphate | Human AChE | K = 1.86 × 10⁴ M⁻¹[1] |
| Chlorpyrifos | Organophosphate | Human RBC AChE | IC50 = 0.12 µM |
| Monocrotophos | Organophosphate | Human RBC AChE | IC50 = 0.25 µM |
| Profenofos | Organophosphate | Human RBC AChE | IC50 = 0.35 µM |
| Acephate | Organophosphate | Human RBC AChE | IC50 = 4.0 µM |
| Carbofuran | Carbamate | Nephotettix cincticeps AChE | - |
Note: The binding affinity for Pyraclofos enantiomers is presented as the binding constant (K), where a higher value indicates stronger binding. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
The determination of acetylcholinesterase inhibition by insecticides is commonly performed using the Ellman's method. This spectrophotometric assay is reliable and adaptable for high-throughput screening.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
2. Materials and Reagents:
-
Acetylcholinesterase (from insect or other sources)
-
Test inhibitor (this compound or other insecticides)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a dilution series of the test inhibitor in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.
-
Mix gently and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the control and test samples to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
Safety Operating Guide
Proper Disposal of (+)-Pyraclofos: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (+)-Pyraclofos, an organophosphate insecticide. Adherence to these procedures will mitigate risks to personnel and the environment, ensuring a safe and responsible laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., neoprene) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Disposal Plan: From Unused Product to Empty Containers
The primary method for disposing of this compound and its containers is through an approved hazardous waste disposal program.[1][2] It is crucial to prevent the release of this compound into the environment.[1][3]
Step 1: Managing Unwanted this compound
Unused or excess this compound must be treated as hazardous waste.
-
Do not pour this compound down the drain or dispose of it with regular trash.[4][5][6] This can lead to contamination of waterways and interfere with wastewater treatment processes.[4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.[7][8]
-
Store the unwanted chemical in its original, tightly sealed container in a designated and secure hazardous waste storage area until collection.[1][2][7] The container must be clearly labeled.
Step 2: Decontamination and Disposal of Empty Containers
An empty pesticide container can be as hazardous as a full one due to residual contents.[4] Never reuse pesticide containers for any other purpose.[4][6][7]
-
Triple Rinsing: Empty this compound containers should be triple-rinsed.[4][5]
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone (B3395972) or methanol).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Drain the rinsate into a designated hazardous waste container.
-
Repeat this process two more times.
-
-
Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of through your institution's hazardous waste program.
-
Container Disposal: After triple-rinsing, the container should be punctured or crushed to prevent reuse and disposed of according to local regulations, which may include disposal as hazardous waste.[5]
Laboratory-Scale Neutralization Protocol
For small quantities of this compound, chemical neutralization through alkaline hydrolysis can be an effective preliminary step before final disposal, rendering the compound less toxic. Organophosphate pesticides like this compound are known to degrade under basic conditions.[4][7]
Warning: This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE)
Experimental Protocol:
-
Preparation: In a chemical fume hood, carefully measure the quantity of this compound to be neutralized.
-
Reaction Setup: Place the this compound in the reaction vessel with a stir bar.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the reaction vessel while stirring. A general guideline is to use a significant excess of the NaOH solution to ensure the pH remains high.
-
pH Adjustment: Monitor the pH of the solution, ensuring it is maintained at a pH greater than 9.[7]
-
Reaction Time and Temperature: Allow the reaction to proceed with stirring at room temperature. The rate of hydrolysis increases with temperature.[7] For a more rapid degradation, the reaction can be gently heated (e.g., to 40°C), though this should be done with caution.
-
Verification (Optional but Recommended): If analytical capabilities are available (e.g., GC-MS or HPLC), a sample of the reaction mixture can be analyzed to confirm the degradation of this compound.
-
Neutralization of Final Solution: Before final disposal, neutralize the resulting alkaline solution by slowly adding a weak acid (e.g., 1 M acetic acid) until the pH is near neutral (pH 7).
-
Final Disposal: The neutralized solution and any rinsate should be collected in a designated hazardous waste container and disposed of through your institution's EHS office or a licensed contractor.
Quantitative Data on this compound Hydrolysis
The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following table summarizes the degradation rate constants (k) and half-lives (t½) at different pH levels at 40°C, as reported in the literature.[7]
| pH | Temperature (°C) | Rate Constant (k, d⁻¹) | Half-life (t½, days) |
| 5.0 | 40 | 0.0214 | 32.4 |
| 7.0 | 40 | 0.1293 | 5.4 |
| 9.0 | 40 | 2.1656 | 0.3 |
Data sourced from a study on the hydrolysis of pyraclofos (B166689) in buffered solutions.[7]
Process Flow Diagrams
The following diagrams illustrate the logical workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of unused this compound.
Caption: Procedure for the disposal of empty this compound containers.
Caption: Workflow for the laboratory-scale neutralization of this compound.
References
- 1. Buy Pyraclofos (EVT-302170) | 77458-01-6 [evitachem.com]
- 2. Elimination of organophosphate pesticides from vegetables using chemical neutralizer: pesticides denatured from Solanum melongena L. (Brinjal) Using BTMAC. [zenodo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-otc.com [a-otc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
Essential Safety and Handling Guide for (+)-Pyraclofos in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (+)-Pyraclofos, ensuring laboratory safety and operational integrity.
This compound is an organothiophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1] Due to its acute toxicity, particularly if swallowed, stringent safety measures are imperative when handling this compound in a laboratory setting.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities while prioritizing a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after removing gloves. |
| Eyes | Safety goggles or a face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A long-sleeved, buttoned lab coat made of a chemical-resistant material should be worn at all times. |
| Respiratory | Respirator (if required) | A respirator with an appropriate cartridge for organic vapors should be used if working in a poorly ventilated area or if there is a risk of aerosolization. Consult your institution's safety officer for specific respirator requirements. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Handling and First Aid
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe working environment.
Chemical Handling Protocol
-
Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for the most up-to-date safety information.
-
Work Area : Conduct all work with this compound in a well-ventilated chemical fume hood.[2] Keep the sash at the lowest practical height.
-
Weighing and Transferring : When weighing the solid compound, use a disposable weighing boat. For transferring solutions, use appropriate volumetric glassware and a pipette bulb or other mechanical pipetting device. Never pipette by mouth.[2]
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
-
Personal Hygiene : Do not eat, drink, or apply cosmetics in the laboratory.[3] Always wash your hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
First Aid Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., gloves, weighing boats), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Rinsing : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Disposal Method : Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagrams have been created.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
